(R)-Octahydro-pyrido[1,2-a]pyrazine
Description
BenchChem offers high-quality (R)-Octahydro-pyrido[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Octahydro-pyrido[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Octahydropyrido[1,2-a]pyrazine Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a valuable platform for the precise spatial orientation of pharmacophoric elements, making it an attractive framework for the design of potent and selective ligands for various biological targets. This technical guide provides an in-depth overview of the biological activities of this scaffold, with a primary focus on its well-established role in the development of mu-opioid receptor antagonists.
Dominant Biological Activity: Mu-Opioid Receptor Antagonism
The most extensively documented biological activity of the octahydropyrido[1,2-a]pyrazine scaffold is its role as a core structure for potent and selective mu-opioid receptor antagonists. These compounds have been investigated for their potential in treating conditions such as opioid-induced side effects and other disorders involving the opioid system.
A key breakthrough in this area was the work of Le Bourdonnec and colleagues, who designed a series of mu-opioid receptor antagonists by replacing the octahydroquinolizine template of a parent compound with the octahydropyrido[1,2-a]pyrazine scaffold. This modification led to compounds with high affinity for the mu-opioid receptor and potent antagonist activity in functional assays.[1]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a key octahydropyrido[1,2-a]pyrazine derivative, compound 36, at the human opioid receptors.[1][2]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| 36 | Mu-Opioid (μ) | 0.47 | 1.8 |
| Delta-Opioid (δ) | 120 | - | |
| Kappa-Opioid (κ) | 25 | - |
Compound 36: 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol
Emerging and Other Potential Biological Activities
While the primary focus of research has been on opioid receptor modulation, patent literature suggests the exploration of the octahydropyrido[1,2-a]pyrazine scaffold in other therapeutic areas, indicating its potential as a privileged scaffold in drug discovery.
-
Antiviral Activity: A patent has disclosed 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives as potential HIV integrase inhibitors, suggesting a possible application in the development of anti-HIV agents.
-
Neurodegenerative Diseases: Another patent application describes octahydropyrido[1,2-a]pyrazine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors for the potential treatment of neuroinflammation and neurodegenerative diseases.
It is important to note that these activities are primarily documented in patent literature and have not been as extensively validated in peer-reviewed publications as the mu-opioid receptor antagonist activity.
Signaling Pathways
The biological effects of octahydropyrido[1,2-a]pyrazine-based mu-opioid receptor antagonists are mediated through the G-protein coupled receptor (GPCR) signaling cascade. As antagonists, these compounds bind to the mu-opioid receptor but do not elicit a downstream signaling response. Instead, they block the binding of endogenous or exogenous agonists, thereby inhibiting the receptor's activity.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the biological activity of octahydropyrido[1,2-a]pyrazine derivatives at the mu-opioid receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).
-
Test Compound: Octahydropyrido[1,2-a]pyrazine derivative.
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO (e.g., 1 nM) and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of naloxone (e.g., 10 µM).
-
-
Incubation Conditions: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
References
The Octahydropyrido[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydropyrido[1,2-a]pyrazine core is a bicyclic, nitrogen-containing heterocyclic scaffold that has emerged as a structure of significant interest in medicinal chemistry. Its rigid, conformationally constrained framework provides an excellent platform for the strategic placement of pharmacophoric elements, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of octahydropyrido[1,2-a]pyrazine derivatives, with a primary focus on their well-established role as modulators of the opioid system.
Dominant Role as Mu-Opioid Receptor Antagonists
The most prominent application of the octahydropyrido[1,2-a]pyrazine scaffold has been in the development of potent and selective mu-opioid receptor antagonists.[1][2][3][4] These compounds hold significant therapeutic promise for the management of opioid-induced side effects, such as constipation and respiratory depression, as well as for the treatment of opioid addiction.
The rigid structure of the octahydropyrido[1,2-a]pyrazine core allows it to mimic the conformation of endogenous and exogenous opioids, facilitating high-affinity binding to the mu-opioid receptor. By competitively blocking the binding of opioid agonists, these derivatives can effectively antagonize their pharmacological effects.
A notable example from the literature is compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol. This derivative has demonstrated high affinity for the mu-opioid receptor with a Ki value of 0.47 nM and potent in vitro antagonist activity with an IC50 of 1.8 nM.[1][4] Furthermore, it exhibits an improved selectivity profile for the mu receptor over the kappa and delta opioid receptors when compared to its parent compounds.[1][4]
Broader Therapeutic Potential
While the development of mu-opioid receptor antagonists has been the primary focus, the versatility of the pyrazine (B50134) and pyrido[1,2-a]pyrazine scaffolds suggests a broader therapeutic potential for their derivatives. Research into related structures has indicated possible applications in other areas of the central nervous system, as well as in antiviral and anticancer therapies. Further exploration of the octahydropyrido[1,2-a]pyrazine core in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional antagonist activities of a key octahydropyrido[1,2-a]pyrazine derivative and a reference compound at the human opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | hμ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) |
| 36 | 0.47 | 130 | 29 |
| 4 | 0.62 | 210 | 110 |
Data extracted from a study on novel mu-opioid receptor antagonists.[2]
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | hμ IC50 (nM) |
| 36 | 1.8 |
| 4 | 0.54 |
Data represents the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand in a competitive binding assay.[2]
Experimental Protocols
General Synthesis of Octahydropyrido[1,2-a]pyrazine Derivatives
A common synthetic approach to the octahydropyrido[1,2-a]pyrazine core involves a multi-step sequence starting with the appropriate piperidine (B6355638) precursor. A representative synthesis of the lactam intermediate, octahydropyrido[1,2-a]pyrazin-1-one, is detailed below.
Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, prepare a solution of 2-(aminomethyl)piperidine (B33004) (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Intramolecular Cyclization to Octahydropyrido[1,2-a]pyrazin-1-one
-
Dissolve the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0 equivalents), to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the careful addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford octahydropyrido[1,2-a]pyrazin-1-one.
Radioligand Binding Assays for Opioid Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the mu, delta, and kappa opioid receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]naltrindole (for δ), and [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone (B1662785).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or naloxone in the assay buffer.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of excess naloxone) from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The antagonism of the mu-opioid receptor by octahydropyrido[1,2-a]pyrazine derivatives blocks the downstream signaling cascades typically initiated by opioid agonists. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).
Caption: Antagonism of the Mu-Opioid Receptor Signaling Pathway.
General Experimental Workflow in Drug Discovery
The discovery and development of novel octahydropyrido[1,2-a]pyrazine derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Drug Discovery Workflow for Octahydropyrido[1,2-a]pyrazine Derivatives.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 4. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Pharmacological Profile of (R)-Octahydro-pyrido[1,2-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives, a class of compounds that has demonstrated significant potential as modulators of the opioid system. The focus of this document is on their activity as µ-opioid receptor antagonists, summarizing key quantitative data, detailing experimental protocols, and illustrating the relevant biological pathways and experimental workflows.
Core Pharmacological Activity: µ-Opioid Receptor Antagonism
Research into (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives has primarily centered on their potential as potent and selective µ-opioid receptor antagonists.[1] These compounds have been designed as constrained analogues of other known opioid ligands, leading to high-affinity binding and functional antagonism at the µ-opioid receptor.[2][3] This activity suggests potential therapeutic applications in conditions where blockade of the µ-opioid receptor is desirable, such as in the management of opioid-induced side effects.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of key (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives at human opioid receptors. The data highlights the potency and selectivity of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) |
| 36 | 0.47 | 130 | 29 |
| 4 | 0.62 | 210 | 110 |
Data extracted from a study on novel µ-opioid receptor antagonists.[1]
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | hµ IC50 (nM) |
| 36 | 1.8 |
| 4 | 0.54 |
Data represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.[1] From this data, compound 36, a notable derivative, shows a high affinity for the µ-opioid receptor with a Ki value of 0.47 nM and potent antagonist activity with an IC50 of 1.8 nM.[2][3]
Signaling Pathway of µ-Opioid Receptor Antagonism
(R)-Octahydro-pyrido[1,2-a]pyrazine derivatives that function as antagonists at the µ-opioid receptor interrupt the canonical signaling cascade initiated by endogenous or exogenous opioids. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like the (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives bind to the receptor but do not elicit this conformational change, thereby blocking agonist-induced signaling.
Caption: µ-Opioid receptor signaling and its inhibition by an antagonist.
Experimental Protocols
The characterization of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives typically involves radioligand binding assays and functional assays to determine their affinity and efficacy at opioid receptors.
Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A specific radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, and [³H]U-69593 for κ).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the in vitro functional antagonist activity (IC50) of the test compounds.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptors are used.
-
Assay Buffer: The buffer typically contains GDP to facilitate the binding of [³⁵S]GTPγS.
-
Incubation: The membranes are incubated with a fixed concentration of a standard agonist (e.g., DAMGO for the µ-receptor), [³⁵S]GTPγS, and varying concentrations of the antagonist test compound.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound.[1]
-
Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.[1]
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the pharmacological evaluation of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives.
References
discovery of octahydropyrido[1,2-a]pyrazines as mu-opioid receptor antagonists
An In-depth Technical Guide to the Discovery of Octahydropyrido[1,2-a]pyrazines as Mu-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrido[1,2-a]pyrazine core is a rigid, bicyclic diamine structure that has emerged as a significant scaffold in medicinal chemistry.[1] Its conformational rigidity allows for the precise spatial arrangement of substituents, making it an attractive template for designing potent and selective ligands for various biological targets.[2][3] A primary focus of research on this scaffold has been the development of antagonists for the mu-opioid receptor (MOR).[1][3] MOR antagonists are critical for treating opioid overdose and opioid use disorder by competitively blocking the effects of opioid agonists like morphine and endorphins.[1]
This technical guide provides a comprehensive overview of the discovery, pharmacological evaluation, and underlying experimental protocols for this promising class of compounds. It details the structure-activity relationships that led to their identification and presents the quantitative data that underscore their potency and selectivity.
Quantitative Data Presentation: In Vitro Pharmacology
The development of octahydropyrido[1,2-a]pyrazine-based MOR antagonists was driven by a systematic effort to improve upon existing chemical scaffolds. A key study in this area described the design of a new series of MOR antagonists by replacing the octahydroquinolizine template of a potent parent compound (Compound 4) with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[4][5] This strategic modification led to the discovery of Compound 36, which exhibited high affinity for the MOR, potent antagonist activity, and an improved selectivity profile.[4][5][6]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
This table summarizes the equilibrium dissociation constants (Kᵢ) for key compounds at the cloned human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors. A lower Kᵢ value indicates higher binding affinity.
| Compound | Scaffold | hµ Kᵢ (nM) | hδ Kᵢ (nM) | hκ Kᵢ (nM) |
| 4 | Octahydroquinolizine | 0.62[4] | 210[2] | 110[2] |
| 36 | Octahydropyrido[1,2-a]pyrazine | 0.47[4] | 130[2] | 29[2] |
Data extracted from studies on novel mu-opioid receptor antagonists.[2][4]
Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM)
This table presents the half-maximal inhibitory concentration (IC₅₀) of the compounds in a functional assay, indicating their potency as antagonists. The values represent the concentration required to inhibit 50% of the agonist-stimulated response.
| Compound | Scaffold | hµ IC₅₀ (nM) |
| 4 | Octahydroquinolizine | 0.54[4] |
| 36 | Octahydropyrido[1,2-a]pyrazine | 1.8[4] |
Data represents the concentration required to inhibit agonist-stimulated [³⁵S]GTPγS binding.[4]
Experimental Protocols
The characterization of octahydropyrido[1,2-a]pyrazine derivatives relies on standardized in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the mu-opioid receptor.[6][7]
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[2][6]
-
Radioligand: [³H]DAMGO, a high-affinity µ-opioid agonist.[6]
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM), a non-selective opioid antagonist.[6][7]
-
Test Compounds: Library of octahydropyrido[1,2-a]pyrazine derivatives dissolved in DMSO.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[2][7]
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Combine cell membranes and the radioligand ([³H]DAMGO at a concentration near its Kₔ).[7]
-
Non-specific Binding: Combine cell membranes, radioligand, and a high concentration of unlabeled naloxone (e.g., 10 µM).[7]
-
Competition Binding: Combine cell membranes, radioligand, and varying concentrations of the test compound.[7]
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand.[2][7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity of a test compound as an antagonist by measuring its ability to inhibit agonist-stimulated G-protein activation.[9][10] This assay directly measures the first step in the G-protein signaling cascade.[10][11]
Materials:
-
Receptor Source: Membrane preparations from CHO cells expressing the human mu-opioid receptor.[2]
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[2][9]
-
Agonist: DAMGO, a potent µ-opioid agonist.[2]
-
Reagents: Guanosine diphosphate (B83284) (GDP), MgCl₂, NaCl.[12]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[2]
-
Equipment: 96-well filter plates, cell harvester, and a microplate scintillation counter.[6][9]
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.
-
Antagonist Incubation: Add varying concentrations of the test compound (the potential antagonist) to the wells. For control wells, add buffer or a known antagonist.
-
Agonist Stimulation: Add a fixed concentration of the agonist DAMGO to all wells (except for basal binding wells) to stimulate G-protein activation.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.[2][9]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[6][9]
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate using a cell harvester.[6][9]
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[9]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the antagonist's potency.[9]
Visualizations: Pathways and Workflows
Mu-Opioid Receptor (MOR) Signaling and Antagonism
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2][13] Agonist binding initiates a signaling cascade that leads to analgesia but also adverse effects.[14] MOR antagonists block this pathway by preventing the agonist from binding and activating the receptor.
Caption: Mu-Opioid Receptor (MOR) signaling pathway and the mechanism of antagonist action.
Screening Cascade for MOR Antagonist Discovery
The identification of lead compounds like the octahydropyrido[1,2-a]pyrazines involves a multi-step screening process to assess both binding and functional activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. researchgate.net [researchgate.net]
The Octahydropyrido[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrido[1,2-a]pyrazine core is a bicyclic heterocyclic scaffold that has emerged as a structure of significant interest in the field of medicinal chemistry. Its rigid, conformationally constrained framework provides a unique three-dimensional arrangement for substituent positioning, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of compounds incorporating this privileged core, with a particular focus on their role as modulators of G-protein coupled receptors (GPCRs) and viral enzymes.
Physicochemical Properties and Structural Features
The octahydropyrido[1,2-a]pyrazine nucleus consists of a fused piperidine (B6355638) and pyrazine (B50134) ring system. This bicyclic structure imparts a high degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and salt bridge formation, crucial interactions for molecular recognition. Furthermore, the chiral centers within the scaffold allow for the synthesis of stereoisomers, which can exhibit distinct pharmacological profiles, offering opportunities for stereospecific optimization of drug candidates.
Therapeutic Applications
The versatility of the octahydropyrido[1,2-a]pyrazine scaffold has been demonstrated through its incorporation into molecules targeting a range of therapeutic areas.
Mu (µ)-Opioid Receptor Antagonists
A primary application of the octahydropyrido[1,2-a]pyrazine core has been in the development of potent and selective antagonists of the µ-opioid receptor (MOR).[1] These receptors are the primary targets for opioid analgesics like morphine but are also responsible for their undesirable side effects, such as respiratory depression and addiction. Selective MOR antagonists are valuable as potential treatments for opioid overdose, constipation, and substance use disorders.
The rigid nature of the octahydropyrido[1,2-a]pyrazine scaffold allows for the precise orientation of pharmacophoric elements necessary for high-affinity binding to the MOR. Structure-activity relationship (SAR) studies have shown that substitution on this core can lead to compounds with sub-nanomolar binding affinities and potent antagonist activity.[1]
A key example is compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, which has demonstrated high affinity for the µ-opioid receptor and potent antagonist activity in in vitro functional assays.[1] The replacement of an octahydroquinolizine template with the octahydropyrido[1,2-a]pyrazine scaffold in a parent compound led to improved selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[1]
| Compound | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) | hµ IC50 (nM) |
| 36 | 0.47 | 130 | 29 | 1.8 |
| 4 (parent compound) | 0.62 | 210 | 110 | 0.54 |
| Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7278-7289.[1] |
HIV Integrase Inhibitors
The octahydropyrido[1,2-a]pyrazine scaffold has also been explored for the development of inhibitors of HIV integrase, a key enzyme in the life cycle of the human immunodeficiency virus. HIV integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. A patent application has disclosed novel 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives as potent HIV integrase inhibitors. This highlights the potential of this scaffold to be adapted for different therapeutic targets beyond GPCRs.
Central Nervous System (CNS) Disorders
Derivatives of the octahydropyrido[1,2-a]pyrazine core have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for the treatment of various CNS disorders, including schizophrenia, depression, and anxiety. The ability to modulate these receptors suggests a broader therapeutic potential for this scaffold in neurology and psychiatry.
Experimental Protocols
Synthesis of the Octahydropyrido[1,2-a]pyrazine Core
A general synthetic approach to the octahydropyrido[1,2-a]pyrazin-1-one, a key intermediate, involves the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine (B33004).
Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
A solution of 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Bromoacetyl bromide (1.1 eq) is added dropwise to the cooled solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude haloacetamide intermediate.
Step 2: Intramolecular Cyclization to Octahydropyrido[1,2-a]pyrazin-1-one
-
The crude N-(Piperidin-2-ylmethyl)-2-bromoacetamide is dissolved in a suitable solvent such as acetonitrile.
-
A base, for example, potassium carbonate (2.0 eq), is added to the solution.
-
The mixture is heated to reflux and stirred for 12-18 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure octahydropyrido[1,2-a]pyrazin-1-one.
Biological Assays
This assay determines the binding affinity (Ki) of a test compound to the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³H]DAMGO (a radiolabeled µ-opioid agonist) or [³H]diprenorphine (a radiolabeled antagonist).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determination of non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For non-specific binding determination, a separate set of tubes contains the radioligand and a high concentration of naloxone.
-
The incubation is carried out at a specified temperature for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves and converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
DAMGO (a µ-opioid receptor agonist).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.
-
A fixed concentration of the agonist DAMGO is added to stimulate the receptor.
-
[³⁵S]GTPγS and GDP are added to the mixture.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
The amount of bound [³⁵S]GTPγS is quantified using either a filtration method or an SPA-based method.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is determined.
This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Donor substrate DNA (DS DNA) mimicking the viral DNA end.
-
Target substrate DNA (TS DNA).
-
Assay buffer.
-
Test compounds.
-
ELISA-based detection system.
Procedure:
-
Streptavidin-coated microplate wells are coated with a biotinylated DS DNA.
-
The HIV-1 integrase enzyme is added and allowed to bind to the DS DNA.
-
The test compound at various concentrations is added to the wells.
-
A DIG-labeled TS DNA is then added to initiate the strand transfer reaction.
-
If the integrase is active, it will incorporate the DIG-labeled TS DNA into the bound DS DNA.
-
The amount of incorporated TS DNA is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the integrase activity.
Visualizations
Signaling Pathway of µ-Opioid Receptor Antagonism
Caption: µ-Opioid receptor signaling and antagonism.
General Experimental Workflow for Compound Evaluation
Caption: Drug discovery workflow for novel antagonists.
Conclusion
The octahydropyrido[1,2-a]pyrazine core represents a valuable and privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have enabled the development of potent and selective modulators of important biological targets. The success in generating highly active µ-opioid receptor antagonists validates its utility as a pharmacophore for GPCRs. Furthermore, the exploration of this core for other targets, such as HIV integrase and CNS receptors, underscores its broad potential in drug discovery. Future research focusing on the diversification of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles for a range of diseases.
References
The Stereochemistry of Pyrido[1,2-a]pyrazine Ring Systems: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure and the presence of multiple stereocenters make a thorough understanding of its stereochemistry paramount for the design and development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the core stereochemical features of the pyrido[1,2-a]pyrazine ring system, with a focus on the fully saturated octahydro- derivatives, which are of significant interest in drug discovery.
Core Stereochemical Principles
The stereochemistry of the pyrido[1,2-a]pyrazine ring system is primarily defined by the fusion of the piperidine (B6355638) and pyrazine (B50134) rings. In the case of the octahydropyrido[1,2-a]pyrazine core, the ring junction at position 9a and the stereocenters on both rings dictate the overall three-dimensional shape of the molecule.
Conformational Analysis
Stereochemical studies have shown that octahydro-2H-pyrido[1,2-a]pyrazines preferentially adopt a trans-fused ring conformation [1][2]. This conformation is thermodynamically more stable than the corresponding cis-fused isomer. The configuration of this ring system is typically assigned based on spectroscopic data, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1][2].
The presence of Bohlmann bands in the IR spectra, resulting from the C-H bonds alpha to the nitrogen atoms, can provide insights into the conformation of the ring system[1][2]. In NMR spectroscopy, the chemical shifts and coupling constants of the bridgehead protons and other protons on the rings are crucial for determining the relative stereochemistry.
Asymmetric Synthesis and Chiral Control
The biological activity of pyrido[1,2-a]pyrazine derivatives is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic routes to access enantiomerically pure compounds is a key focus in the field.
Several strategies have been employed for the asymmetric synthesis of octahydropyrido[1,2-a]pyrazines. One approach involves the use of chiral starting materials, such as optically pure 2-cyano-6-phenyloxazolopiperidine, to construct the pyrazine ring with defined stereochemistry[3]. The cyclization of bromo- or chloroamides derived from chiral diamino alcohols is another effective method for producing optically pure octahydro-2H-pyrido[1,2-a]pyrazines[3].
The following diagram illustrates a general workflow for the asymmetric synthesis of a chiral pyrido[1,2-a]pyrazine derivative.
Stereochemical Characterization Techniques
The unambiguous determination of the stereochemistry of pyrido[1,2-a]pyrazine derivatives relies on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for assigning the relative stereochemistry of these compounds. Key parameters include:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic and steric environment.
-
Coupling Constants: The magnitude of proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which is indicative of the ring conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximity between protons, helping to elucidate the relative configuration of substituents.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of chiral molecules. The crystal structure reveals the precise three-dimensional arrangement of atoms in the solid state.
Chiral Chromatography
Chiral high-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.
Quantitative Stereochemical Data
| Parameter | Description | Importance in Drug Development |
| Specific Rotation ([α]) | The angle to which a plane-polarized light is rotated by a solution of a chiral compound. | A fundamental property for characterizing enantiomers and determining enantiomeric purity. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, representing the excess of one enantiomer over the other. | Crucial for ensuring the desired pharmacological effect and minimizing potential off-target effects of the unwanted enantiomer. |
| Diastereomeric Ratio (dr) | The ratio of diastereomers in a mixture. | Important for optimizing reaction conditions to favor the formation of the desired diastereomer. |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and stereochemical analysis of pyrido[1,2-a]pyrazine derivatives. The following provides a general overview of a synthetic protocol for an octahydro-1H-pyrido[1,2-a]pyrazin-1-one, a key intermediate.
Synthesis of N-(piperidin-2-ylmethyl)acetamide (Intermediate)
-
To a solution of 2-(aminomethyl)piperidine (B33004) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0°C and slowly add acetyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
-
To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran), add a solution of the N-(piperidin-2-ylmethyl)acetamide intermediate.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Note: This is a generalized protocol. Specific reaction conditions, including reagents, solvents, temperatures, and reaction times, will vary depending on the specific substrate and desired product.
Application in Drug Development: Mu-Opioid Receptor Antagonists
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent antagonists of the mu (µ)-opioid receptor[4][5][6]. The stereochemistry of these compounds is critical for their binding affinity and antagonist activity.
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that leads to analgesia but also to undesirable side effects like respiratory depression and constipation. An antagonist, such as a pyrido[1,2-a]pyrazine derivative, binds to the receptor but does not activate it, thereby blocking the effects of agonists.
The following diagram illustrates the signaling pathway of the mu-opioid receptor and the action of an antagonist.
Conclusion
The stereochemistry of the pyrido[1,2-a]pyrazine ring system is a critical determinant of its biological activity. A thorough understanding of its conformational preferences, coupled with the ability to synthesize enantiomerically pure derivatives, is essential for the successful development of novel therapeutics based on this versatile scaffold. This guide has provided an overview of the key stereochemical considerations, analytical techniques, and a relevant biological context to aid researchers and drug development professionals in their endeavors with this important class of heterocyclic compounds.
References
- 1. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthetic Routes for (R)-Octahydro-pyrido[1,2-a]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, a valuable chiral scaffold in medicinal chemistry. The octahydropyrido[1,2-a]pyrazine core is a key structural motif in various pharmacologically active compounds, including potent antagonists for the mu-opioid receptor.[1][2] The routes described herein focus on enantioselective methods to yield the desired (R)-enantiomer, crucial for ensuring stereospecific interactions with biological targets.
Introduction
The rigid, bicyclic structure of octahydro-pyrido[1,2-a]pyrazine makes it an attractive framework for the design of therapeutic agents. The presence of a chiral center at the bridgehead carbon (C9a) necessitates stereocontrolled synthetic strategies to access enantiomerically pure forms. This document outlines two primary asymmetric routes for the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, starting from readily available chiral precursors.
Synthetic Route 1: From (-)-2-Cyano-6-phenyloxazolopiperidine (B3025004)
This route offers a well-established method for achieving high enantiomeric purity, commencing with the chiral lactam (-)-2-cyano-6-phenyloxazolopiperidine. The synthesis proceeds through the formation of a key diamino alcohol intermediate, followed by cyclization.[3]
Signaling Pathway Diagram
Caption: Synthetic pathway from (-)-2-Cyano-6-phenyloxazolopiperidine.
Experimental Protocols
Step 1: Synthesis of (2S,6R)-2-(Aminomethyl)-6-phenylpiperidin-2-ol (Diamino alcohol)
This procedure is adapted from the reduction of similar bicyclic systems.[4]
-
Materials:
-
(-)-2-Cyano-6-phenyloxazolopiperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
-
Procedure: a. A solution of (-)-2-cyano-6-phenyloxazolopiperidine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. b. The reaction mixture is stirred at room temperature for 4 hours. c. The reaction is quenched by the sequential addition of water and 15% aqueous NaOH. d. The resulting solid is filtered off and washed with THF. The combined filtrates are concentrated under reduced pressure. e. The crude product is dissolved in methanol, and 10% Pd/C is added. f. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. g. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude diamino alcohol.
Step 2: Synthesis of (S)-N-((2-Hydroxy-6-phenylpiperidin-2-yl)methyl)-2-chloroacetamide (Chloroamide)
-
Materials:
-
(2S,6R)-2-(Aminomethyl)-6-phenylpiperidin-2-ol
-
Chloroacetyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure: a. To a solution of the diamino alcohol and triethylamine in anhydrous CH₂Cl₂ at 0 °C, chloroacetyl chloride is added dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. c. The reaction is quenched with water, and the organic layer is separated. d. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
Step 3: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine
-
Materials:
-
(S)-N-((2-Hydroxy-6-phenylpiperidin-2-yl)methyl)-2-chloroacetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. A solution of the chloroamide in anhydrous THF is added to a suspension of NaH in anhydrous THF at 0 °C. b. The mixture is stirred at room temperature for 12 hours. c. The reaction is carefully quenched with water, and the mixture is extracted with ethyl acetate. d. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. e. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-Octahydro-pyrido[1,2-a]pyrazine.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Enantiomeric Excess |
| 1 | (-)-2-Cyano-6-phenyloxazolopiperidine | Diamino alcohol | LiAlH₄, H₂, Pd/C | 75-85% | >98% |
| 2 | Diamino alcohol | Chloroamide | ClCH₂COCl, Et₃N | 80-90% | >98% |
| 3 | Chloroamide | (R)-Octahydro-pyrido[1,2-a]pyrazine | NaH | 60-70% | >98% |
Synthetic Route 2: From (R)-2-(Aminomethyl)piperidine
An alternative and potentially more direct route utilizes the commercially available or synthetically accessible (R)-2-(aminomethyl)piperidine. This approach involves a two-step sequence of chloroacetylation followed by intramolecular cyclization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis from (R)-2-(Aminomethyl)piperidine.
Experimental Protocols
Step 1: Synthesis of (R)-N-(Piperidin-2-ylmethyl)-2-chloroacetamide
-
Materials:
-
(R)-2-(Aminomethyl)piperidine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure: a. To a solution of (R)-2-(aminomethyl)piperidine and triethylamine in anhydrous CH₂Cl₂ at 0 °C, chloroacetyl chloride is added dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours. c. The reaction is quenched by the addition of water. d. The organic layer is separated, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
Step 2: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine
-
Materials:
-
(R)-N-(Piperidin-2-ylmethyl)-2-chloroacetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. A solution of (R)-N-(piperidin-2-ylmethyl)-2-chloroacetamide in anhydrous THF is added dropwise to a stirred suspension of NaH in anhydrous THF at 0 °C. b. The reaction mixture is heated to reflux for 6 hours. c. After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water. d. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. e. Purification by column chromatography on silica gel provides the final product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Enantiomeric Purity |
| 1 | (R)-2-(Aminomethyl)piperidine | Chloroacetamide Intermediate | ClCH₂COCl, Et₃N | 85-95% | Maintained from SM |
| 2 | Chloroacetamide Intermediate | (R)-Octahydro-pyrido[1,2-a]pyrazine | NaH | 65-75% | Maintained from SM |
Conclusion
The synthetic routes presented provide robust and reliable methods for the preparation of enantiomerically pure (R)-Octahydro-pyrido[1,2-a]pyrazine. The choice of route may depend on the availability of the chiral starting materials. Both protocols have been designed to be accessible to researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of novel therapeutics based on this privileged scaffold. Careful execution of the experimental procedures is critical to achieving high yields and maintaining enantiomeric integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Enantioselective Synthesis of 2âAminomethyl and 3âAmino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-pyrido[1,2-a]pyrazine core is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutics, particularly as antagonists for the μ-opioid receptor. The stereochemistry of this scaffold is crucial for its pharmacological activity, necessitating the development of robust asymmetric synthetic protocols.
This document provides detailed application notes and experimental protocols for three distinct and effective strategies for the asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines and a closely related analog. These protocols are based on published research and are intended to serve as a guide for researchers in academic and industrial settings.
Protocol 1: Chiral Pool Synthesis via Intramolecular Cyclization
This protocol outlines the asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines starting from a chiral precursor derived from the chiral pool. This method, reported by Froelich, Quirion, and Husson, utilizes (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as the key starting material to establish the desired stereochemistry.
Application Note: This approach is well-suited for the preparation of optically pure octahydro-2H-pyrido[1,2-a]pyrazines when a suitable chiral starting material is readily available. The multi-step synthesis involves the formation of a key diamino alcohol intermediate, followed by cyclization to form the bicyclic core. This method provides excellent control over the absolute stereochemistry of the final product.
Experimental Protocol
Step 1: Synthesis of Diamino Alcohol Intermediate
-
Starting Material: (-)-2-cyano-6-phenyloxazolopiperidine.
-
Reduction: The cyano group is reduced to an aminomethyl group, and the oxazolo ring is reductively cleaved to yield the corresponding diamino alcohol.
-
Reagents: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure (General): To a cooled (0 °C) suspension of LiAlH₄ in anhydrous diethyl ether, add a solution of (-)-2-cyano-6-phenyloxazolopiperidine in diethyl ether dropwise. After the addition is complete, warm the reaction mixture to room temperature and then reflux for the appropriate time to ensure complete reaction. Cool the reaction and quench cautiously with water and aqueous sodium hydroxide. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude diamino alcohol. Purify by column chromatography if necessary.
-
Step 2: Acylation of the Diamino Alcohol
-
Acylating Agent: A suitable bromo- or chloroacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride).
-
Procedure (General): Dissolve the diamino alcohol in a suitable solvent such as dichloromethane (B109758) (DCM) and cool to 0 °C. Add a base, such as triethylamine, followed by the dropwise addition of the acylating agent. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding bromo- or chloroamide.
Step 3: Intramolecular Cyclization to form Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
-
Base: A strong base such as sodium hydride (NaH).
-
Procedure (General): To a suspension of NaH in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the bromo- or chloroamide in THF. Heat the reaction mixture to reflux to effect intramolecular cyclization. Monitor the reaction by TLC. Upon completion, cool the reaction and quench carefully with water. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting lactam by column chromatography.
Step 4: Reduction of the Lactam to Octahydro-2H-pyrido[1,2-a]pyrazine
-
Reducing Agent: A powerful reducing agent capable of reducing amides, such as LiAlH₄.
-
Procedure (General): In a similar manner to Step 1, treat the lactam with LiAlH₄ in an anhydrous ethereal solvent to effect the reduction of the amide carbonyl. Work-up as described previously to yield the desired octahydro-2H-pyrido[1,2-a]pyrazine.
Quantitative Data
| Product | Starting Material | Overall Yield | Enantiomeric Purity |
| Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | (-)-2-cyano-6-phenyloxazolopiperidine | Not specified | Optically pure |
| Octahydro-2H-pyrido[1,2-a]pyrazine | Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | Not specified | Optically pure |
Data is based on the abstract of the cited literature and may not represent optimized yields.
Synthetic Pathway
Caption: Chiral pool synthesis of octahydro-2H-pyrido[1,2-a]pyrazine.
Protocol 2: Diastereoselective Synthesis of Substituted Octahydro-1H-pyrido[1,2-a]pyrazines
This protocol describes a diastereoselective approach to substituted octahydro-1H-pyrido[1,2-a]pyrazines, which are potent μ-opioid receptor antagonists. This strategy, reported by Le Bourdonnec and Dolle, is particularly relevant for drug discovery and development, where the synthesis of specific diastereomers with desired pharmacological profiles is essential.[1]
Application Note: This method is highly valuable for the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies. The key steps involve the construction of a substituted piperidine (B6355638) core, followed by the elaboration of the pyrazine (B50134) ring. The diastereoselectivity is controlled by the stereochemistry of the piperidine precursor and the reaction conditions of the subsequent transformations.
Experimental Protocol
Step 1: Synthesis of a Chiral Substituted Piperidine Precursor
-
General Strategy: The synthesis typically starts from a commercially available chiral building block or involves an asymmetric synthesis to establish the desired stereocenters on the piperidine ring. For the synthesis of μ-opioid antagonists, a trans-3,4-disubstituted piperidine is often a key intermediate.
Step 2: N-Alkylation and Functional Group Manipulations
-
Procedure (General): The piperidine nitrogen is alkylated with a suitable electrophile containing a masked or protected amino group. This is followed by necessary functional group interconversions to prepare for the pyrazine ring closure.
Step 3: Formation of the Pyrazine Ring
-
Cyclization Strategy: The pyrazine ring is typically formed through a sequence of reductive amination or amide coupling followed by cyclization.
-
Procedure (General for Reductive Amination): A piperidine intermediate containing a primary amine side chain is reacted with a suitable aldehyde or ketone under reductive amination conditions (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to form the second nitrogen-carbon bond of the pyrazine ring.
-
Procedure (General for Amide Coupling and Reduction): An amino-piperidine derivative is acylated with a suitable carboxylic acid derivative (e.g., an acid chloride or activated ester). The resulting amide is then reduced (e.g., with LiAlH₄) to the corresponding amine, which can then undergo intramolecular cyclization.
Step 4: Final Derivatization
-
Procedure (General): Further modifications to the octahydro-1H-pyrido[1,2-a]pyrazine scaffold can be made to explore SAR, such as N-alkylation or substitution on aromatic rings if present.
Quantitative Data
| Compound | Scaffold | μ-Opioid Receptor Binding Affinity (Ki, nM) | μ-Opioid Receptor Antagonist Activity (IC₅₀, nM) |
| 36 | Octahydro-1H-pyrido[1,2-a]pyrazine | 0.47 | 1.8 |
Data is for a specific analog reported in the cited literature.[1]
Synthetic Workflow
Caption: Diastereoselective synthesis workflow.
Protocol 3: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This protocol details a modern and efficient method for the synthesis of a related chiral tetrahydropyrrolo[1,2-a]pyrazine core via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, as reported by Antilla and coworkers.[2] This approach utilizes a chiral phosphoric acid catalyst to achieve high enantioselectivity.
Application Note: This organocatalytic method offers a direct and atom-economical route to the chiral bicyclic core. It is particularly advantageous as it avoids the use of stoichiometric chiral auxiliaries and often proceeds under mild reaction conditions. This strategy is highly valuable for the efficient construction of libraries of chiral tetrahydropyrrolo[1,2-a]pyrazines for screening in drug discovery programs. While the original report focuses on the pyrrolidine (B122466) analog, the principle can be extended to the synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine system with appropriate starting materials.
Experimental Protocol
Step 1: Synthesis of N-Aminoethylpyrrole/piperidine Precursor
-
Starting Materials: A suitable pyrrole (B145914) or piperidine derivative and a protected aminoethyl halide or tosylate.
-
Procedure (General): N-Alkylate the pyrrole or piperidine with the aminoethyl electrophile, followed by deprotection of the amino group to yield the key precursor for the cyclization reaction.
Step 2: Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
-
Catalyst: A chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid).
-
Aldehyde: A suitable aldehyde to react with the secondary amine of the precursor to form an in situ iminium ion.
-
Procedure (General): To a solution of the N-aminoethylpyrrole/piperidine precursor and the aldehyde in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at a specified temperature (often sub-ambient), add the chiral phosphoric acid catalyst. Stir the reaction until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched tetrahydropyrrolo[1,2-a]pyrazine or octahydro-2H-pyrido[1,2-a]pyrazine.
Quantitative Data (for Tetrahydropyrrolo[1,2-a]pyrazine synthesis)
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Various aromatic and aliphatic aldehydes | High | High |
Specific data for a range of substrates is available in the full publication.[2]
Catalytic Cycle
Caption: Catalytic cycle for the aza-Friedel-Crafts reaction.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular Cyclization of Haloacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the intramolecular cyclization of haloacetamide derivatives, a key transformation in the synthesis of nitrogen-containing heterocyclic compounds such as oxindoles and lactams. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals. The protocols outlined below are based on established and reliable synthetic methodologies.
I. Palladium-Catalyzed Intramolecular Cyclization of α-Chloroacetanilides for the Synthesis of Oxindoles
This protocol details a highly regioselective palladium-catalyzed intramolecular C-H functionalization reaction to synthesize substituted oxindoles from readily available α-chloroacetanilides. This method offers a significant advantage over classical approaches like the Friedel-Crafts cyclization by avoiding harsh acidic conditions and high temperatures, thus allowing for greater functional group compatibility.
Experimental Protocol
General Procedure for the Synthesis of Substituted Oxindoles:
A dried Schlenk tube or a sealed vial is charged with palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%), 2-(di-tert-butylphosphino)biphenyl (B1301956) (4 mol%), and the desired α-chloroacetanilide substrate (1.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Triethylamine (Et₃N, 1.2 mmol) and toluene (B28343) (3 mL) are then added via syringe. The reaction mixture is stirred and heated in an oil bath at 80-100 °C for the time indicated in Table 1.
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic phase is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxindole.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various substituted oxindoles from their corresponding α-chloroacetanilides.
Table 1: Palladium-Catalyzed Synthesis of Substituted Oxindoles
| Entry | α-Chloroacetanilide Substrate | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | N-methyl-N-phenyl-2-chloroacetamide | 21 | 80 | 1-methyloxindole | 95 |
| 2 | N-benzyl-N-phenyl-2-chloroacetamide | 20 | 80 | 1-benzyloxindole | 94 |
| 3 | N-methyl-N-(4-methoxyphenyl)-2-chloroacetamide | 21 | 80 | 5-methoxy-1-methyloxindole | 96 |
| 4 | N-methyl-N-(4-chlorophenyl)-2-chloroacetamide | 24 | 100 | 5-chloro-1-methyloxindole | 85 |
| 5 | N-methyl-N-(3-methylphenyl)-2-chloroacetamide | 19 | 80 | 1,6-dimethyloxindole | 93 |
| 6 | N-methyl-N-(2-methylphenyl)-2-chloroacetamide | 22 | 80 | 1,7-dimethyloxindole | 88 |
Reaction Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of oxindoles.
Caption: General workflow for the synthesis of oxindoles.
II. Radical-Mediated Intramolecular Cyclization of N-Alkenyl-α-haloacetamides for the Synthesis of γ-Lactams
This section describes the synthesis of γ-lactams through a radical-mediated intramolecular cyclization of N-alkenyl-α-haloacetamides. This method is particularly useful for constructing five-membered lactam rings and can be initiated by various radical initiators. The following protocol utilizes a tin-free approach with a silane-based radical initiator.
Experimental Protocol
General Procedure for the Synthesis of γ-Lactams:
To a solution of the N-alkenyl-α-iodoacetamide substrate (0.2 mmol) in anhydrous and degassed toluene (2.0 mL) in a sealed tube is added tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH, 0.3 mmol) and azobisisobutyronitrile (AIBN, 0.02 mmol). The reaction mixture is then heated to 80 °C for 2 hours.
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the corresponding γ-lactam.
Quantitative Data
The following table summarizes the results for the radical-mediated cyclization of various N-alkenyl-α-iodoacetamides to their corresponding γ-lactams.
Table 2: Radical-Mediated Synthesis of γ-Lactams
| Entry | N-Alkenyl-α-iodoacetamide Substrate | Product | Yield (%) |
| 1 | N-allyl-N-phenyl-2-iodoacetamide | 1-phenyl-5-(iodomethyl)pyrrolidin-2-one | 85 |
| 2 | N-allyl-N-benzyl-2-iodoacetamide | 1-benzyl-5-(iodomethyl)pyrrolidin-2-one | 88 |
| 3 | N-allyl-N-(4-methoxyphenyl)-2-iodoacetamide | 5-(iodomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 82 |
| 4 | N-(but-3-en-1-yl)-N-phenyl-2-iodoacetamide | 1-phenyl-5-(iodomethyl)pyrrolidin-2-one | 75 |
| 5 | N-allyl-N-cyclohexyl-2-iodoacetamide | 1-cyclohexyl-5-(iodomethyl)pyrrolidin-2-one | 90 |
Reaction Mechanism
The proposed mechanism for the radical-mediated cyclization is depicted below.
Caption: Proposed mechanism for the radical-mediated cyclization.
Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-a]pyrazine in Therapeutic Ligand Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective antagonists for the μ-opioid receptor (MOR). Its rigid, bicyclic structure provides a conformationally constrained framework that allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets.[1][2][3] This document provides detailed application notes on the utility of this scaffold, along with comprehensive protocols for the synthesis and pharmacological evaluation of derived ligands, focusing on their application as MOR antagonists.
Application Notes
The primary therapeutic application of ligands derived from the (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold is in the modulation of the opioid system. Specifically, these compounds have been extensively developed as μ-opioid receptor antagonists.[2][3] MOR antagonists are crucial for treating conditions such as opioid overdose and opioid use disorder by competitively blocking the effects of opioid agonists like morphine and endorphins.[2]
A key example of a potent ligand based on this scaffold is compound 36 (3-((4aR,7R,8aS)-7,8-dimethyl-2-(2-chlorobenzyl)octahydropyrido[1,2-a]pyrazin-8-yl)phenol), which exhibits sub-nanomolar affinity for the μ-opioid receptor and potent antagonist activity.[4][5] The development of this series of compounds demonstrated that replacing an octahydroquinolizine template with the octahydro-pyrido[1,2-a]pyrazine scaffold led to an improved selectivity profile against the κ- and δ-opioid receptors.[1][4][5]
The structure-activity relationship (SAR) studies of these analogs indicate that the N-substituent on the pyrazine (B50134) ring plays a critical role in determining potency and selectivity.[1][6] The design of these ligands often involves mimicking the key interactions of known opioid pharmacophores, which typically include a protonated amine and a phenolic moiety, with the receptor binding pocket.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a key (R)-Octahydro-pyrido[1,2-a]pyrazine derivative (compound 36 ) and a reference compound (4 ) at the human opioid receptors. This data highlights the high affinity and selectivity of the scaffold for the μ-opioid receptor.
| Compound | hμ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) | hμ IC50 (nM) |
| 36 | 0.47 | 130 | 29 | 1.8 |
| 4 | 0.62 | 210 | 110 | 0.54 |
Data extracted from a study on novel μ-opioid receptor antagonists.[1][7]
Experimental Protocols
General Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine Derivatives
The synthesis of the (R)-Octahydro-pyrido[1,2-a]pyrazine core can be achieved through a multi-step process, often involving the intramolecular cyclization of a haloacetamide derivative of a suitably substituted 2-(aminomethyl)piperidine (B33004).[2]
Protocol: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Intermediate)
-
Materials:
-
2-(Aminomethyl)piperidine
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: [2]
-
Prepare a solution of 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol: Intramolecular Cyclization to form Octahydro-pyrido[1,2-a]pyrazin-1-one
-
Materials:
-
N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure: [2]
-
Dissolve the purified N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in an anhydrous solvent such as THF.
-
Add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford the Octahydro-pyrido[1,2-a]pyrazin-1-one core.
-
Further elaboration of this core structure, such as N-alkylation and other modifications, can then be carried out to synthesize a library of derivatives for SAR studies.
Pharmacological Evaluation Protocols
Protocol: Radioligand Binding Assay for μ-Opioid Receptor Affinity (Ki)
This protocol is designed to determine the binding affinity of test compounds for the μ-opioid receptor.
-
-
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK-293 cells).
-
Radioligand: [³H]DAMGO or another suitable μ-opioid receptor ligand.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding determinator: Naloxone (10 µM final concentration).
-
Test compounds (serial dilutions).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
-
-
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation (3-20 µg protein).
-
50 µL of test compound at various concentrations (or buffer for total binding, or Naloxone for non-specific binding).
-
50 µL of [³H]DAMGO (at a concentration near its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters four times with 5 mL of ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: [³⁵S]GTPγS Functional Assay for Antagonist Activity (IC50)
This assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.
-
-
Cell membranes expressing the human μ-opioid receptor.
-
Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (serial dilutions).
-
96-well plates.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
-
Prepare a membrane solution in assay buffer containing GDP (e.g., 3 µM).
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add a fixed concentration of the agonist DAMGO (to stimulate G-protein binding).
-
Initiate the reaction by adding 190 µL of the membrane solution containing [³⁵S]GTPγS (e.g., 0.20 nM).
-
Incubate the plate at 25°C for 30 minutes with shaking.
-
Terminate the reaction by rapid filtration onto glass fiber filters or by adding SPA beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Visualizations
Signaling Pathway of μ-Opioid Receptor Antagonism
Caption: Mechanism of μ-opioid receptor antagonism.
Experimental Workflow for Ligand Synthesis and Evaluation
Caption: Drug discovery workflow for novel antagonists.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Octahydropyrido[1,2-a]pyrazine Scaffold for Developing Mu-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the octahydropyrido[1,2-a]pyrazine scaffold in the development of mu-opioid (µ-opioid) receptor antagonists. This scaffold has emerged as a promising framework for designing potent and selective antagonists, crucial for addressing opioid overdose and dependence.
Introduction
The octahydropyrido[1,2-a]pyrazine core is a rigid bicyclic diamine structure that serves as a valuable pharmacophore in medicinal chemistry.[1] Its conformational rigidity allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. Derivatives of this scaffold have been successfully synthesized and demonstrated potent antagonist activity at the µ-opioid receptor, a key target in pain management and addiction.[2][3] These antagonists function by competitively binding to µ-opioid receptors, thereby blocking the effects of opioid agonists like morphine and endorphins.[1]
One notable derivative, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), exhibits subnanomolar affinity for the µ-opioid receptor and potent antagonist activity.[2] This highlights the potential of the octahydropyrido[1,2-a]pyrazine scaffold in the development of new therapeutics for opioid-related disorders.
Data Presentation
The following table summarizes the in vitro binding affinities and functional activities of representative octahydropyrido[1,2-a]pyrazine derivatives against human opioid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Assay Type |
| 36 | µ-Opioid | 0.47 | 1.8 | [³⁵S]GTPγS Functional Assay |
| δ-Opioid | 120 | - | Radioligand Binding Assay | |
| κ-Opioid | 25 | - | Radioligand Binding Assay | |
| 4 | µ-Opioid | 0.62 | 0.54 | [³⁵S]GTPγS Functional Assay |
| δ-Opioid | 210 | - | Radioligand Binding Assay | |
| κ-Opioid | 110 | - | Radioligand Binding Assay |
Data extracted from a study on novel mu-opioid receptor antagonists.[2][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures involved in characterizing these compounds, the following diagrams illustrate the µ-opioid receptor signaling pathway and the workflows for key assays.
Figure 1: Mu-Opioid Receptor Signaling Pathway
Figure 2: Radioligand Binding Assay Workflow
Figure 3: [³⁵S]GTPγS Binding Assay Workflow
Experimental Protocols
Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Scaffold
This protocol describes a general method for synthesizing the core scaffold, which can then be further derivatized.[1]
Materials:
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise, maintaining the temperature below 5°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench with water.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield the final scaffold.[1]
Radioligand Binding Assay for µ-Opioid Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[3][5]
Materials:
-
Membrane preparation from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).[5][6]
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[5]
-
Non-specific binding control: Naloxone (B1662785) or unlabeled DAMGO.[5]
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Glass fiber filters (e.g., Whatman GF/B).[5]
-
Cell harvester and scintillation counter.[5]
-
Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).
Procedure:
-
In a 96-well plate, add incubation buffer, increasing concentrations of the test compound, and [³H]DAMGO (at a concentration near its Kd, e.g., ~1 nM).[5][6]
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).[6]
-
Initiate the binding reaction by adding the membrane preparation (5-10 µg protein/well).[6]
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[5]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.[4][7]
Materials:
-
Membrane preparation from CHO cells expressing hMOR.[4]
-
Radioligand: [³⁵S]GTPγS.[7]
-
Agonist: DAMGO.[4]
-
GDP.[7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]
-
Unlabeled GTPγS for non-specific binding.[7]
-
Filter plates and cell harvester.[7]
-
Scintillation counter.[7]
-
Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), a fixed concentration of DAMGO (e.g., its EC80), and varying concentrations of the test compound.[7]
-
Add the membrane preparation (10-20 µg protein/well).[7]
-
Pre-incubate the plate at 30°C for 15 minutes.[7]
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[7]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Terminate the reaction by rapid filtration through a filter plate.[7]
-
Wash the filters with ice-cold wash buffer.[7]
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.[7]
-
Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Tail-Withdrawal Assay
This assay assesses the in vivo antagonist activity by measuring the blockade of agonist-induced analgesia.[8][9]
Materials:
-
Male ICR or C57BL/6 mice.
-
Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Opioid agonist (e.g., morphine).
-
Water bath maintained at a constant temperature (e.g., 52-55°C).[10]
-
Timer.
Procedure:
-
Acclimate the mice to the experimental room and handling.
-
Administer the test compound (or vehicle control) via the desired route (e.g., subcutaneous, intraperitoneal).[9]
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer the opioid agonist (e.g., morphine).
-
At the time of peak agonist effect (e.g., 30 minutes post-morphine), immerse the distal third of the mouse's tail into the warm water bath.[8]
-
Record the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.[8]
-
The antagonist effect is demonstrated by a reduction in the tail-withdrawal latency compared to the group that received the agonist and vehicle.
-
Data can be expressed as the percentage of maximal possible effect (%MPE) or as raw latencies.
Conclusion
The octahydropyrido[1,2-a]pyrazine scaffold represents a validated and promising starting point for the design and synthesis of novel µ-opioid receptor antagonists. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to explore this chemical space and advance the development of new therapeutics for opioid-related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
Application Note and Protocol for the Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide, a valuable intermediate for the development of novel pharmaceutical agents. The synthesis involves the N-acylation of 2-(aminomethyl)piperidine (B33004) with bromoacetyl bromide. This protocol includes a comprehensive list of materials and reagents, a step-by-step procedure, safety precautions, and methods for purification and characterization.
Introduction
N-substituted 2-bromoacetamides are important building blocks in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules. The bromoacetamide moiety serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. The piperidine (B6355638) scaffold is a prevalent feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The combination of these two functionalities in N-(Piperidin-2-ylmethyl)-2-bromoacetamide makes it a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.
Reaction Scheme
Caption: Synthetic route for N-(Piperidin-2-ylmethyl)-2-bromoacetamide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Aminomethyl)piperidine | ≥97% | Sigma-Aldrich |
| Bromoacetyl bromide | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |
| Magnesium sulfate (B86663) (MgSO₄), anhydrous | ≥99.5% | Fisher Scientific |
| Brine (saturated NaCl solution) | In-house preparation | |
| Ethyl acetate (B1210297) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Round-bottom flask (100 mL) | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Dropping funnel | VWR | |
| Ice bath | N/A | |
| Separatory funnel | VWR | |
| Rotary evaporator | Heidolph | |
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F₂₅₄ | Merck |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)piperidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(Piperidin-2-ylmethyl)-2-bromoacetamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Bromoacetyl bromide is highly corrosive and lachrymatory. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated area.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)piperidine | 114.19 | 1.0 | 10 | 1.14 g |
| Bromoacetyl bromide | 201.86 | 1.1 | 11 | 2.22 g |
| Triethylamine | 101.19 | 1.2 | 12 | 1.68 mL |
| N-(Piperidin-2-ylmethyl)-2-bromoacetamide | 235.12 | - | - | (Theoretical Yield: 2.35 g) |
Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide.
Application Notes and Protocols for Radioligand Binding Assays with Octahydropyrido[1,2-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting radioligand binding assays with octahydropyrido[1,2-a]pyrazine compounds. This class of bicyclic heterocycles has emerged as a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), such as the µ-opioid receptor.[1][2][3]
Introduction
The octahydropyrido[1,2-a]pyrazine core structure is a key pharmacophore in the design of novel therapeutic agents. Its rigid conformation allows for specific and high-affinity interactions with biological targets.[2] Research has demonstrated that derivatives of this scaffold can act as potent antagonists for the µ-opioid receptor, highlighting their potential in the development of treatments for opioid-related disorders.[1][2][3] These application notes offer a comprehensive guide to characterizing the binding of these compounds using radioligand binding assays.
Data Presentation: Binding Affinities and Functional Activities
The following tables summarize the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of representative octahydropyrido[1,2-a]pyrazine derivatives at human opioid receptors.[2][3]
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) |
| Compound 36 | 0.47 | 130 | 29 |
| Compound 4 | 0.62 | 210 | 110 |
| Data extracted from studies on novel µ-opioid receptor antagonists.[2][3] |
Table 2: In Vitro Functional Antagonist Activity (IC50, nM) in a [³⁵S]GTPγS Assay
| Compound | hµ IC50 (nM) |
| Compound 36 | 1.8 |
| Compound 4 | 0.54 |
| Data represents the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand in a competitive binding assay.[2] |
Experimental Protocols
This section provides detailed methodologies for two key experiments: a competitive radioligand binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS functional assay to assess functional activity (agonist or antagonist).
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test octahydropyrido[1,2-a]pyrazine compound for the human µ-opioid receptor (hMOR).[1]
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human µ-opioid receptor.[1][4]
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[1][4]
-
Test Compound: Octahydropyrido[1,2-a]pyrazine derivative.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO.[1][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration Plates: 96-well glass fiber filter plates.[1]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Cell Harvester.
Procedure:
-
Reagent Preparation:
-
Thaw the hMOR-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution ([³H]DAMGO) in assay buffer at a concentration near its Kd value.
-
Prepare the non-specific binding control (e.g., 10 µM Naloxone).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, cell membranes, and [³H]DAMGO.
-
Non-specific Binding Wells: Add assay buffer, cell membranes, [³H]DAMGO, and the non-specific binding control.
-
Test Compound Wells: Add assay buffer, cell membranes, [³H]DAMGO, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[4][5]
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[1][4]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[1]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[1][2] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (e.g., antagonist properties) of a test octahydropyrido[1,2-a]pyrazine compound at the hMOR.[2]
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the hMOR.[2]
-
Radioligand: [³⁵S]GTPγS.[2]
-
Reagents: GDP, DAMGO (a known µ-opioid agonist).[2]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]
-
Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).[2]
-
Microplate Scintillation Counter.
Procedure:
-
Assay Setup (in a 96-well plate):
-
For antagonist testing, pre-incubate the cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.
-
Add a fixed concentration of the agonist DAMGO to stimulate the receptors.
-
-
Initiation of Reaction: Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS.[2]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]
-
Detection (SPA method):
-
Add WGA SPA beads to each well to capture the cell membranes.
-
Centrifuge the plates to allow the beads to settle.
-
Measure the radioactivity using a microplate scintillation counter.[2]
-
Data Analysis:
-
For antagonist testing, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[2]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression.
Mandatory Visualizations
Signaling Pathway of the µ-Opioid Receptor
The µ-opioid receptor is a Gαi/o-coupled GPCR. Upon agonist binding, the receptor activates the inhibitory G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.[1] An antagonist, such as an octahydropyrido[1,2-a]pyrazine derivative, would block these downstream effects by preventing agonist binding.
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
Application Notes: Implementing the [³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The [³⁵S]GTPγS binding assay is a powerful in vitro functional assay used to quantify the activation of G protein-coupled receptors (GPCRs), such as the μ (mu), δ (delta), and κ (kappa) opioid receptors.[1][2] This assay directly measures the initial step in the G protein signaling cascade: the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[1][2] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation state of the G protein can be trapped and quantified.[3][4]
Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), and their activation leads to downstream effects like the inhibition of adenylyl cyclase.[1][5] This assay is particularly valuable for characterizing the potency and efficacy of agonists and for determining the affinity of antagonists.[2][6][7] For antagonists, the assay measures their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, allowing for the calculation of key pharmacological parameters like the equilibrium dissociation constant (Kₑ) or the pA₂ value through Schild analysis.[6][8]
These notes provide a comprehensive protocol for preparing cellular membranes, performing the [³⁵S]GTPγS binding assay to assess opioid receptor antagonists, and analyzing the resulting data.
Opioid Receptor Signaling Pathway
The diagram below illustrates the mechanism of opioid receptor activation and the principle of the [³⁵S]GTPγS assay. An agonist binds to the receptor, inducing a conformational change that promotes the exchange of GDP for [³⁵S]GTPγS on the associated Gαi/o protein. An antagonist blocks the agonist from binding, thereby preventing this activation.
Caption: Opioid receptor G protein-coupling and signal transduction.
Experimental Protocols
Part 1: Membrane Preparation
High-quality cell membranes expressing the opioid receptor of interest are critical for a successful assay. Membranes can be prepared from cultured cells (e.g., CHO or HEK cells stably expressing the receptor) or from native tissue.[9]
Materials:
-
Cells or tissue expressing the target opioid receptor.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl₂.
-
Sucrose Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Protocol:
-
Cell Harvesting: Scrape cultured cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes. For tissues, dissect and place in ice-cold homogenization buffer.
-
Homogenization: Resuspend the cell pellet or tissue in ice-cold homogenization buffer with protease inhibitors. Homogenize using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[4]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol).[5]
-
Quantification & Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C. One unit of membrane is often defined as the amount needed to yield a specific signal (e.g., >1000 cpm) in the presence of a saturating agonist concentration.[5]
Part 2: [³⁵S]GTPγS Binding Assay for Antagonist Characterization
This protocol is designed to determine the affinity of a competitive antagonist by measuring its ability to shift the concentration-response curve of a known agonist.
Materials:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate, stock solution (e.g., 1 mM). Final concentration is typically 0.5-10 µM.[4]
-
[³⁵S]GTPγS: Radionuclide (final concentration 0.05-0.3 nM).[4]
-
Agonist: A known reference agonist for the target opioid receptor (e.g., DAMGO for μ-opioid).
-
Test Antagonist: The compound to be characterized.
-
Unlabeled GTPγS: For determining non-specific binding (final concentration 10 µM).
-
Membrane Preparation: Aliquot from Part 1.
-
96-well microtiter plates and filter plates (e.g., Millipore MAHF B1H).
-
Filtration apparatus and liquid scintillation counter.
Experimental Workflow Diagram:
Caption: Experimental workflow for the [³⁵S]GTPγS antagonist assay.
Protocol:
-
Plate Setup: Prepare a 96-well plate. Set up conditions for total binding, non-specific binding (10 µM unlabeled GTPγS), basal binding (no agonist), and agonist dose-response curves in the absence and presence of at least 3-4 fixed concentrations of the test antagonist.
-
Reagent Addition: In each well, add (final volume typically 100-200 µL):
-
Assay Buffer.
-
GDP solution (e.g., final concentration 0.5 µM).
-
Test antagonist at a fixed concentration (or vehicle for the control curve).
-
Agonist at varying concentrations (serial dilution).
-
Membrane preparation (typically 5-20 µg protein/well).
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction (final concentration ~0.1-0.3 nM).
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[4]
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
Data Presentation and Analysis
The primary data consists of agonist concentration-response curves generated in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift in the agonist curve with no change in the maximal response.
Data Summary Tables
Table 1: Agonist Potency in the Absence and Presence of Antagonist X
| Antagonist X Conc. (nM) | Agonist EC₅₀ (nM) | Max Stimulation (% Basal) |
|---|---|---|
| 0 (Control) | 1.6 | 250% |
| 1 | 5.2 | 248% |
| 10 | 33.5 | 251% |
| 100 | 295.0 | 249% |
Table 2: Antagonist Affinity Determination (Schild Analysis)
| Parameter | Value | 95% Confidence Interval |
|---|---|---|
| Schild Slope | 1.03 | 0.95 - 1.11 |
| pA₂ | 8.95 | 8.87 - 9.03 |
| Kₑ (nM) | 1.12 | - |
Schild Analysis
Schild analysis is the gold standard for quantifying the affinity of a competitive antagonist.[6][10][11]
-
Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio, which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.
-
DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist)
-
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Determine pA₂ and Slope: Perform a linear regression on the plotted data.
-
Schild Slope: The slope of the regression line. For a simple competitive antagonist, the slope should not be significantly different from 1.0.[8][11]
-
pA₂: The x-intercept of the regression line. The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response (i.e., where DR = 2).[6][8]
-
Kₑ (or K₈): The equilibrium dissociation constant of the antagonist can be calculated from the pA₂ value: Kₑ = 10⁻ᵖᴬ².
-
Logical Diagram for Schild Analysis:
Caption: Logical workflow for determining antagonist affinity via Schild analysis.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrazine (B1224502) derivatives are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is present in numerous biologically active molecules exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The development of efficient and versatile synthetic methods to access functionally diverse imidazo[1,2-a]pyrazine analogs is crucial for advancing drug development programs.
These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of functionalized imidazo[1,2-a]pyrazine derivatives. The methodologies covered include multi-component reactions (MCRs), direct C-H functionalization, and classical cyclization reactions.
Synthetic Strategies Overview
The synthesis of the imidazo[1,2-a]pyrazine core can be broadly categorized into several key approaches. Three prominent methods are highlighted below, each offering distinct advantages for accessing diverse derivatives.
Caption: Overview of major synthetic routes to imidazo[1,2-a]pyrazines.
Method 1: Multi-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrazines via Iodine-Catalyzed Reaction
Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[6] The iodine-catalyzed three-component reaction of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide represents an efficient and cost-effective method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.[5][6][7]
General Reaction Scheme
Caption: General workflow for the iodine-catalyzed MCR.
Experimental Protocol: Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine
This protocol is adapted from a reported iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives.[5][6]
Materials:
-
2-Aminopyrazine (1.0 mmol, 95 mg)
-
4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
tert-Butyl isocyanide (1.2 mmol, 100 mg, 0.136 mL)
-
Iodine (10 mol%, 25.4 mg)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyrazine, 4-nitrobenzaldehyde, and methanol.
-
Stir the mixture at room temperature for 5-10 minutes until the solids are partially dissolved.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Add iodine as a catalyst to the stirring solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired product.
Data Summary: Synthesis of Various 3-Aminoimidazo[1,2-a]pyrazine Derivatives
The following table summarizes the yields for a selection of derivatives synthesized using an iodine-catalyzed MCR, demonstrating the scope of the reaction with different aldehydes.[5]
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 1 | 4-Nitrophenyl | tert-Butyl | N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 85 |
| 2 | 4-Chlorophenyl | tert-Butyl | N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 82 |
| 3 | 4-Bromophenyl | tert-Butyl | N-tert-butyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 80 |
| 4 | Phenyl | tert-Butyl | N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine | 78 |
| 5 | 4-Nitrophenyl | Cyclohexyl | N-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
Method 2: Palladium-Catalyzed Direct C-H Arylation of Imidazo[1,2-a]pyrazines
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[8][9] Palladium-catalyzed C-H arylation allows for the selective introduction of aryl groups at specific positions of the imidazo[1,2-a]pyrazine core.[10]
General Reaction Scheme
Caption: General scheme for direct C-H arylation.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of 2-Substituted Imidazo[1,2-a]pyrazine
This protocol is a representative procedure for the direct arylation at the C3 position.
Materials:
-
2-Substituted Imidazo[1,2-a]pyrazine (0.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 5.6 mg)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg)
-
Pivalic acid (PivOH, 30 mol%, 15.3 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (2 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-substituted imidazo[1,2-a]pyrazine, aryl bromide, palladium(II) acetate, potassium carbonate, and pivalic acid.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Data Summary: C-H Functionalization Yields
The following table presents representative yields for the palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyrazines.[10]
| Entry | Imidazo[1,2-a]pyrazine Substrate | Coupling Partner | Position of Functionalization | Yield (%) |
| 1 | 6-Bromo-2-phenylimidazo[1,2-a]pyrazine | 4-Methylphenylboronic acid | C3 (Suzuki) | 85 |
| 2 | 6-Bromo-2-phenylimidazo[1,2-a]pyrazine | Styrene | C3 (Heck) | 75 |
| 3 | 2,6-Diphenylimidazo[1,2-a]pyrazine | Iodobenzene | C3 (Arylation) | 68 |
| 4 | 8-Methylthio-6-phenylimidazo[1,2-a]pyrazine | 4-Vinylpyridine | C3 (Vinylation) | 72 |
Method 3: Classical Synthesis via Condensation of 2-Aminopyrazine with α-Haloketones
One of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyrazine ring system is the condensation reaction between a 2-aminopyrazine and an α-haloketone. This method allows for the direct installation of substituents at the C2 position of the heterocyclic core.
General Reaction Scheme
Caption: Classical synthesis via condensation reaction.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
This protocol describes a typical procedure for the synthesis of a 2-aryl-substituted imidazo[1,2-a]pyrazine.
Materials:
-
2-Aminopyrazine (10 mmol, 0.95 g)
-
2-Bromoacetophenone (B140003) (10 mmol, 1.99 g)
-
Sodium bicarbonate (NaHCO₃, 20 mmol, 1.68 g)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminopyrazine and 2-bromoacetophenone in ethanol.
-
Add sodium bicarbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylimidazo[1,2-a]pyrazine.
Data Summary: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Several imidazo[1,2-a]pyrazine derivatives have been evaluated for their biological activities. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected compounds against various cancer cell lines.[5][6][11]
| Compound ID | R¹ (at C2) | R² (at C3) | Cell Line | IC₅₀ (µM) |
| 10b | 4-Nitrophenyl | NH-tBu | HepG2 | 18[6] |
| 10b | 4-Nitrophenyl | NH-tBu | MCF-7 | 21[6] |
| TB-25 | 3,4,5-Trimethoxyphenyl | H | HCT-116 | 0.023[11] |
| 12b (pyridine analog) | Phenyl | NH-tBu | HepG2 | 13[5] |
| 12b (pyridine analog) | Phenyl | NH-tBu | MCF-7 | 11[5] |
Note: Compound 12b is an imidazo[1,2-a]pyridine (B132010) analog, included for comparative purposes, highlighting the potent activity within this class of compounds.[5][6]
Conclusion
The synthetic methods outlined in these application notes provide researchers with versatile and robust protocols for the synthesis of functionalized imidazo[1,2-a]pyrazine derivatives. The choice of method will depend on the desired substitution pattern and the overall synthetic strategy. Multi-component reactions offer a rapid approach to generating libraries of 3-amino substituted analogs, while C-H functionalization provides a powerful tool for late-stage modifications. Classical condensation reactions remain a reliable method for accessing 2-substituted derivatives. The significant biological activities reported for this scaffold underscore its importance in the continued development of novel therapeutic agents.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyrazines derivatives: recent advances von Manoj N. Bhoi, Mayuri A. Borad und Hitesh D. Patel | ISBN 978-3-659-75617-7 | Buch online kaufen - [intranet-buchshop.hanser.de]
- 3. tsijournals.com [tsijournals.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in Pyridopyrazine Structure Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of pyridopyrazine scaffolds using metal-catalyzed cross-coupling reactions. Pyridopyrazine cores are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] Metal-catalyzed cross-coupling reactions offer a powerful toolkit for the late-stage functionalization of such scaffolds, enabling the synthesis of diverse compound libraries for drug discovery and development.[3][4][5]
This document details the application of four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the structural modification of a representative pyridopyrazine core.
Key Cross-Coupling Reactions for Pyridopyrazine Modification
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For nitrogen-containing heterocycles like pyridopyrazines, these reactions provide a versatile platform for introducing a wide range of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures.[6][7][8][9] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[6]
General Reaction Scheme:
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is instrumental in synthesizing aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines.[10][12] Its development has been crucial for the synthesis of numerous pharmaceuticals.[13][14]
General Reaction Scheme:
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][15][16][17][18][19] This reaction is highly efficient for the synthesis of substituted alkynes and conjugated enynes.[18][19]
General Reaction Scheme:
The general mechanism of the Sonogashira coupling is depicted in the following diagram.
Heck Reaction: C-C (Alkene Arylation/Vinylylation)
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base.[20][21][22][23] This reaction is a powerful method for the synthesis of substituted alkenes.[20][23]
General Reaction Scheme:
The catalytic cycle of the Heck reaction is shown below.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each cross-coupling reaction applied to a generic halopyridopyrazine substrate. The accompanying tables summarize typical reaction conditions and yields, drawing from literature examples on pyridopyrazines and related azaheterocycles.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyridopyrazine
Objective: To synthesize an aryl-substituted pyridopyrazine from a halopyridopyrazine and an arylboronic acid.
Materials:
-
Halopyridopyrazine (e.g., 2-chloro-pyrido[2,3-b]pyrazine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DME)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add the halopyridopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Azaheterocycles
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromopyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 | [6] |
| 6-Chloroimidazo[1,2-a]pyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | Dioxane/EtOH | MW | 85 | [24] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | 95 | [25] |
| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 | [8] |
Protocol 2: Buchwald-Hartwig Amination of a Halopyridopyrazine
Objective: To synthesize an amino-substituted pyridopyrazine from a halopyridopyrazine and an amine.
Materials:
-
Halopyridopyrazine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.
-
Add the base.
-
Add the halopyridopyrazine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination on Azaheterocycles
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 95 | [26][27] |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | >80 | [10] |
| Heteroaryl Chloride | Aniline | t-BuXPhos Palladacycle (3) | - | DBU | t-AmOH | RT-100 | >95 | [14] |
Protocol 3: Sonogashira Coupling of a Halopyridopyrazine
Objective: To synthesize an alkynyl-substituted pyridopyrazine from a halopyridopyrazine and a terminal alkyne.
Materials:
-
Halopyridopyrazine (iodide or bromide preferred)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction flask, add the halopyridopyrazine (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (25-65 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling on Azaheterocycles
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [15] |
| Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 92 | [3][16] |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | i-Pr₂NH | THF | RT | 95 | [18] |
| Heteroaryl Bromide | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI | PPh₃/Et₃N | Toluene | 110 | 98 | [19] |
Protocol 4: Heck Reaction of a Halopyridopyrazine
Objective: To synthesize an alkene-substituted pyridopyrazine from a halopyridopyrazine and an alkene.
Materials:
-
Halopyridopyrazine
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
Combine the halopyridopyrazine (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if used), and base (1.1-2.0 equiv) in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Conditions for Heck Reaction on Azaheterocycles
| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | NaOAc | DMF | 105 | >95 | [22] |
| Aryl Bromide | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 | [20] |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 98 | [20] |
| Halopyridine | Styrene | Ir photocatalyst | - | MeCN | RT | 85 | [28] |
Conclusion
Metal-catalyzed cross-coupling reactions are highly effective methods for the structural modification of pyridopyrazine scaffolds. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to introduce a wide array of functional groups, which is of paramount importance in the field of drug discovery for generating novel analogs with improved biological activity and pharmacokinetic properties. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of pyridopyrazine-based compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 23. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revues.imist.ma [revues.imist.ma]
- 25. scispace.com [scispace.com]
- 26. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield and enantiomeric purity of (R)-Octahydro-pyrido[1,2-a]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable strategy for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine?
A1: The most prevalent and dependable method involves a multi-step synthesis starting from the commercially available chiral building block, (R)-pipecolic acid. This approach ensures the desired stereochemistry is established early and maintained throughout the synthetic sequence. The general strategy involves the reduction of the carboxylic acid moiety of (R)-pipecolic acid to an amino alcohol, followed by the introduction of the second nitrogen atom and subsequent intramolecular cyclization to form the bicyclic pyrazine (B50134) ring system.
Q2: What are the critical steps in the synthesis where yield and purity are most affected?
A2: The critical stages impacting yield and purity are:
-
Reduction of the protected (R)-pipecolic acid: Incomplete reduction or side reactions can lead to a mixture of products and lower yields.
-
Introduction of the second amine: This step, often involving reductive amination, is crucial for forming the pyrazine ring precursor. Incomplete reaction or the formation of over-alkylated byproducts can be problematic.
-
Intramolecular Cyclization: The final ring-closing step is highly dependent on reaction conditions. Inefficient cyclization can result in low yields and the presence of unreacted linear precursors.
Q3: How can I monitor the progress of the reaction and the purity of the intermediates and final product?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products at each stage. For more detailed analysis of purity and to confirm the structure of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final (R)-Octahydro-pyrido[1,2-a]pyrazine.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine.
Problem 1: Low Yield in the Reduction of (R)-Pipecolic Acid Derivative
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time and/or temperature. Ensure the reducing agent is fresh and added in appropriate molar excess. |
| Degradation of starting material or product | Use milder reducing agents (e.g., NaBH₄ in the presence of a Lewis acid instead of LiAlH₄). Perform the reaction at a lower temperature. |
| Difficult work-up leading to product loss | Optimize the quenching and extraction procedure. Ensure the pH is appropriately adjusted to prevent the formation of emulsions. |
Problem 2: Formation of Side Products During Introduction of the Second Amine
| Possible Cause | Suggested Solution |
| Over-alkylation of the amine | Use a controlled stoichiometry of the alkylating agent. Add the alkylating agent slowly and at a low temperature. |
| Formation of imine byproducts | Ensure the reducing agent for the reductive amination is added promptly after the formation of the imine intermediate. |
| Competing intermolecular reactions | For intramolecular reactions, using high dilution conditions can favor the desired cyclization over intermolecular side reactions.[3] |
Problem 3: Inefficient Intramolecular Cyclization
| Possible Cause | Suggested Solution | | Unfavorable reaction kinetics | Increase the reaction temperature or consider using a catalyst to facilitate the cyclization. | | Presence of water inhibiting the reaction | Ensure all solvents and reagents are anhydrous, as moisture can interfere with many cyclization reactions. | | Ring strain in the transition state | Modify the linker between the two nitrogen atoms to favor a more stable transition state for cyclization. |
Problem 4: Low Enantiomeric Excess (ee) or Epimerization
| Possible Cause | Suggested Solution | | Epimerization at the chiral center: The stereocenter inherited from (R)-pipecolic acid can be susceptible to isomerization under harsh reaction conditions. | Avoid strong acids or bases and high temperatures, especially during work-up and purification steps.[4][5] Maintain a neutral pH whenever possible.[4] If a basic or acidic condition is necessary, consider protecting sensitive functional groups.[4] | | Racemization during intermediate steps | Analyze the enantiomeric purity of each intermediate to pinpoint the step where stereochemical integrity is lost. Use chiral chromatography for this analysis. | | Use of non-stereoselective reagents | Ensure that all reagents and catalysts used are appropriate for maintaining the desired stereochemistry. |
Experimental Protocols
Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine via (R)-Pipecolic Acid
This multi-step synthesis is a common approach to obtaining the desired enantiomerically pure product.
Step 1: Protection of (R)-Pipecolic Acid
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Methodology: To a solution of (R)-pipecolic acid in a suitable solvent (e.g., dichloromethane), add a protecting group source (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or benzyl (B1604629) chloroformate for Cbz protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).
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Work-up: Wash the reaction mixture with aqueous acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected (R)-pipecolic acid.
Step 2: Reduction of the Carboxylic Acid
-
Methodology: Dissolve the protected (R)-pipecolic acid in an anhydrous ether solvent (e.g., THF). Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride). Allow the reaction to warm to room temperature and stir until the starting material is consumed.
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Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate to yield the protected (R)-piperidin-2-yl)methanol.
Step 3: Conversion to a Leaving Group
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Methodology: Dissolve the protected (R)-piperidin-2-yl)methanol in a chlorinated solvent and cool to 0 °C. Add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a base (e.g., triethylamine). Stir the reaction at 0 °C and then allow it to warm to room temperature.
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Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the tosylated or mesylated intermediate.
Step 4: Introduction of the Second Nitrogen
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Methodology: Dissolve the intermediate from Step 3 in a polar aprotic solvent (e.g., DMF) and add an amine source (e.g., sodium azide (B81097) followed by reduction, or a protected amine). Heat the reaction to drive it to completion.
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Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
Step 5: Deprotection and Intramolecular Cyclization
-
Methodology: Deprotect the protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz). The resulting amino intermediate is then cyclized. This can be a spontaneous process upon deprotection or may require heating in a suitable solvent.
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Purification: The crude (R)-Octahydro-pyrido[1,2-a]pyrazine is purified by column chromatography on silica (B1680970) gel to afford the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization
| Entry | Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-((R)-piperidin-2-ylmethyl)-2-chloroacetamide | Toluene | 110 | 12 | 75 |
| 2 | (R)-2-(azidomethyl)piperidine (followed by reduction and acylation) | Methanol | Reflux | 8 | 68 |
| 3 | N-((R)-piperidin-2-ylmethyl)-2-bromoacetamide | Acetonitrile | 80 | 10 | 82 |
Table 2: Influence of Protecting Group on Overall Yield
| Protecting Group | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Boc | 65 | >99 |
| Cbz | 62 | >99 |
Visualizations
Caption: Synthetic workflow for (R)-Octahydro-pyrido[1,2-a]pyrazine.
Caption: Troubleshooting decision tree for synthesis optimization.
References
addressing challenges in the cyclization step of octahydropyrido[1,2-a]pyrazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of the octahydropyrido[1,2-a]pyrazine core structure, with a specific focus on the critical intramolecular cyclization step.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during the synthesis of octahydropyrido[1,2-a]pyrazin-1-one and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the cyclization step in the synthesis of octahydropyrido[1,2-a]pyrazin-1-one?
A1: The most prevalent and well-documented method is the intramolecular N-alkylation of a haloacetamide precursor, specifically N-(piperidin-2-ylmethyl)-2-bromoacetamide.[1] This involves treating the precursor with a base to induce an intramolecular nucleophilic substitution, leading to the formation of the bicyclic lactam.
Q2: What are the critical parameters to control during the cyclization reaction?
A2: Several parameters are crucial for a successful cyclization:
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Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products.[2]
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Concentration: The concentration of the reaction mixture is critical to favor the desired intramolecular cyclization over intermolecular polymerization. High dilution conditions are often preferred.
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Choice of Base: The strength and type of base can affect the deprotonation of the amide and the overall reaction efficiency.
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Solvent: The solvent should be anhydrous and capable of dissolving the reactants while being compatible with the reaction conditions.[1]
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Purity of Starting Materials: Using highly pure N-(piperidin-2-ylmethyl)-2-bromoacetamide is essential to prevent side reactions.
Q3: How can I monitor the progress of the cyclization reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material (N-(piperidin-2-ylmethyl)-2-bromoacetamide) and the appearance of the product (octahydropyrido[1,2-a]pyrazin-1-one).[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the product and identify any major impurities.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
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Possible Cause: Incomplete reaction.
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Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. A slight increase in temperature might also be beneficial, but monitor for the formation of degradation products.[2]
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Possible Cause: The base is not strong enough to deprotonate the amide.
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Solution: Consider using a stronger base. For example, if you are using a carbonate base with low success, switching to a hydride base like sodium hydride (NaH) could improve the yield.
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Possible Cause: The presence of water in the reaction.
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture can quench the base and interfere with the reaction.
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Possible Cause: Steric hindrance is preventing the cyclization.
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Solution: Refluxing the reaction in a higher-boiling solvent such as toluene (B28343) or xylene can provide the necessary energy to overcome the activation barrier.
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Issue 2: Formation of a Significant Amount of High Molecular Weight Side Products (Polymerization)
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Possible Cause: The reaction concentration is too high, favoring intermolecular reactions.
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Solution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the N-(piperidin-2-ylmethyl)-2-bromoacetamide to a solution of the base over an extended period. This keeps the concentration of the starting material low at any given time, promoting intramolecular cyclization.
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Possible Cause: The reaction temperature is too high, promoting intermolecular side reactions.
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Solution: Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce the rate of polymerization.
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Issue 3: Presence of an Impurity with a Mass Double that of the Starting Material (Dimer Formation)
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Possible Cause: Intermolecular reaction between two molecules of the haloacetamide precursor.
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Solution: Similar to preventing polymerization, use high-dilution conditions and consider lowering the reaction temperature.
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Issue 4: Epimerization at the Chiral Center of the Piperidine Ring
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Possible Cause: The use of a strong base or prolonged heating can lead to the loss of stereochemical integrity.
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Solution: Use milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, and minimizing the reaction time.[2] Careful monitoring by chiral HPLC is recommended if stereochemistry is critical.
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Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the cyclization step. The data presented here is illustrative and aims to provide a qualitative and quantitative understanding. Actual results may vary depending on the specific substrate and experimental setup.
Table 1: Effect of Base and Solvent on Cyclization Yield
| Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | Reflux | 24 | 40-50 | Moderate yield, requires longer reaction times. |
| NaH | THF | Reflux | 6 | 70-80 | Good yield, requires anhydrous conditions.[1] |
| t-BuOK | t-BuOH | Reflux | 12 | 60-70 | Strong, non-nucleophilic base. |
| DBU | Dichloromethane (B109758) | Room Temp | 48 | 30-40 | Milder conditions, may be suitable for sensitive substrates. |
Table 2: Effect of Concentration on Product Distribution
| Concentration of Haloacetamide | Product | Side Product (Polymer/Dimer) | Notes |
| 0.1 M | ~60% | ~40% | High concentration leads to significant intermolecular reactions. |
| 0.01 M | ~85% | ~15% | Lower concentration favors the desired intramolecular cyclization. |
| High Dilution (Syringe Pump Addition) | >95% | <5% | The best method to minimize polymerization. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide
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In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (B33004) (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization to form Octahydropyrido[1,2-a]pyrazin-1-one
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To a stirred suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.[1]
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[1]
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Monitor the reaction for the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to afford octahydropyrido[1,2-a]pyrazin-1-one.[1]
Mandatory Visualization
Diagram 1: Synthetic Workflow for Octahydropyrido[1,2-a]pyrazin-1-one
References
Technical Support Center: Purification of Crude N-(piperidin-2-ylmethyl)-2-bromoacetamide Intermediate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide intermediate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of N-(piperidin-2-ylmethyl)-2-bromoacetamide, offering potential causes and solutions.
Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?
A1: Low recovery of the final product can stem from several factors during the purification process. One common issue is the selection of an inappropriate recrystallization solvent, where the product has high solubility even at low temperatures. Another possibility is the loss of product during transfers between vessels or during filtration. If using column chromatography, the chosen solvent system may not be optimal, leading to broad peaks and incomplete elution of the product.
To improve the yield, a careful selection of the recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Performing small-scale solvent screening is highly recommended. For column chromatography, optimizing the mobile phase through techniques like thin-layer chromatography (TLC) can ensure a more efficient separation and recovery. Minimizing the number of transfer steps and ensuring complete transfer of the product at each stage can also significantly boost the final yield.
Q2: After purification, I still observe significant impurities in my NMR or LC-MS analysis. What are these impurities likely to be and how can I remove them?
A2: The presence of persistent impurities after initial purification is a common challenge. In the synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide, these impurities could be unreacted starting materials such as 2-(aminomethyl)piperidine (B33004) or bromoacetyl bromide. Other possibilities include the formation of a di-acylated product where the piperidine (B6355638) nitrogen is also acylated, or dimeric impurities.
To remove these impurities, a multi-step purification approach is often effective. An acid-base extraction can be particularly useful for this compound due to the basic nature of the piperidine moiety. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will protonate the desired product, moving it to the aqueous layer while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent. Following this with recrystallization or column chromatography can further enhance purity.
Q3: My product appears as an oil and refuses to crystallize. What can I do?
A3: The inability of a product to crystallize, often referred to as "oiling out," is typically due to the presence of impurities that disrupt the crystal lattice formation. It can also be caused by the solvent being too nonpolar for the compound, or by cooling the solution too rapidly.
To induce crystallization, first ensure that the product is reasonably pure by employing another purification technique like column chromatography. If the product is still an oil, try using a mixed solvent system for recrystallization. Dissolve the oil in a small amount of a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the oil followed by slow cooling can often promote crystal growth. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.
Q4: The purified compound seems to degrade upon storage. What are the stability issues and proper storage conditions?
A4: Bromoacetamide derivatives can be susceptible to degradation, particularly through hydrolysis of the amide bond or reaction with nucleophiles. The presence of the piperidine ring may also influence stability. Exposure to moisture, light, and elevated temperatures can accelerate decomposition.
For optimal stability, the purified N-(piperidin-2-ylmethyl)-2-bromoacetamide should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at low temperatures, such as in a refrigerator or freezer, and protected from light. If the compound needs to be stored in solution, use an anhydrous, aprotic solvent and store at -20°C or below.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-(piperidin-2-ylmethyl)-2-bromoacetamide?
A1: The most common method for synthesizing N-(piperidin-2-ylmethyl)-2-bromoacetamide is the acylation of 2-(aminomethyl)piperidine with a bromoacetylating agent. This is typically carried out by reacting 2-(aminomethyl)piperidine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) in an inert solvent (such as dichloromethane (B109758) or tetrahydrofuran) at a low temperature (e.g., 0°C).
Q2: What are the best general techniques for purifying N-(piperidin-2-ylmethyl)-2-bromoacetamide?
A2: A combination of purification techniques is often most effective. Due to the basic piperidine nitrogen, an acid-base extraction is a highly recommended first step to separate the product from non-basic impurities. This can be followed by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid. For highly impure samples or to separate closely related impurities, column chromatography using silica (B1680970) gel is a powerful tool.
Q3: Which solvents are recommended for the recrystallization of N-(piperidin-2-ylmethyl)-2-bromoacetamide?
A3: While the optimal solvent must be determined experimentally, good starting points for recrystallization of N-substituted bromoacetamides include polar solvents like ethanol (B145695), or solvent mixtures such as hexane/acetone or diethyl ether/methanol. Given the structure of the target molecule, a moderately polar solvent or a mixture of a polar and a non-polar solvent is likely to be effective.
Q4: What are the key safety precautions when handling N-(piperidin-2-ylmethyl)-2-bromoacetamide?
A4: N-(piperidin-2-ylmethyl)-2-bromoacetamide is an alkylating agent and should be handled with care. It is expected to be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Substituted Bromoacetamides (General Data)
| Purification Technique | Principle | Typical Solvents/Mobile Phases | Expected Purity Improvement | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol, Acetone, Hexane/Ethyl Acetate, Toluene. | Moderate to High | Cost-effective, scalable, can yield highly pure crystalline product. | Requires a suitable solvent, may have lower recovery. |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients. | High | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger solvent volumes, can be costly. |
| Acid-Base Extraction | Exploits the basicity of the piperidine moiety to separate from neutral or acidic impurities. | Dichloromethane or Ethyl Acetate (organic phase), 1M HCl (aqueous acid), 1M NaOH (aqueous base). | Moderate | Effective for removing non-basic impurities, good for initial cleanup. | Not effective for removing other basic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
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Dissolve the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Transfer the solution to a separatory funnel.
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Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake vigorously.
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Allow the layers to separate and collect the aqueous layer (which now contains the protonated product).
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Wash the organic layer with the dilute acid solution again to ensure complete extraction of the product.
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Combine the aqueous layers and cool in an ice bath.
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Slowly add a dilute aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10).
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Extract the product from the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
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Place the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) until the solid just dissolves.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove residual solvent.
Protocol 3: General Procedure for Column Chromatography
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Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
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Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification method.
Caption: A troubleshooting guide for common purification issues.
identifying and minimizing side reactions in pyridopyrazine synthesis
Welcome to the Technical Support Center for Pyrido[2,3-b]pyrazine (B189457) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize common side reactions encountered during the synthesis of pyridopyrazines.
Troubleshooting Guides
This section addresses common issues encountered during pyridopyrazine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction for the synthesis of a pyrido[2,3-b]pyrazine derivative is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer: Low yields in pyridopyrazine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder the formation of the desired product.[1] The choice of solvent can also drastically affect the reaction outcome by influencing reactant solubility and reaction rates.[1]
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Solution: A thorough optimization of reaction conditions is crucial. Systematically vary the temperature, reaction time, and solvent to find the optimal parameters for your specific substrates. For instance, in some multicomponent reactions, microwave irradiation has been shown to improve yields and reduce reaction times compared to conventional heating.[2]
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Poor Quality of Starting Materials: The purity of the starting materials, such as the diaminopyridine and the dicarbonyl compound, is critical. Impurities can lead to the formation of side products and consume the reactants.
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Solution: Ensure all starting materials are of high purity. If necessary, purify the reactants before use. For example, aldehydes should be checked for carboxylic acid impurities that can form upon oxidation.[2]
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Catalyst Issues: The choice and loading of the catalyst can be critical. An inappropriate catalyst may not effectively promote the desired reaction, while incorrect loading can lead to either an incomplete reaction or an increase in side reactions.[1]
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Solution: Screen different catalysts, such as p-toluenesulfonic acid (p-TSA) or other Brønsted or Lewis acids, to find the most effective one for your reaction. Optimize the catalyst loading; a typical starting point is 10-20 mol%.[2]
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Inefficient Work-up and Purification: A significant amount of product can be lost during extraction and purification steps.
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Solution: Optimize the work-up procedure to ensure efficient extraction of the product. During column chromatography, select an appropriate solvent system to achieve good separation from impurities.
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Issue 2: Formation of a Major Side Product
Question: My reaction is producing a significant amount of an unexpected side product. How can I identify and minimize its formation?
Answer: The formation of a major side product is a common issue. The first step is to identify the structure of the side product, often through techniques like NMR, MS, and IR spectroscopy. Once identified, you can devise a strategy to minimize its formation. Common side reactions in pyridopyrazine synthesis include over-oxidation, dimerization, N-oxide formation, and polymerization.
Troubleshooting Specific Side Reactions
1. Over-oxidation
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Problem: The desired pyridopyrazine is being further oxidized, leading to the formation of N-oxides or ring-opened products. This is more common when using strong oxidizing agents or when the reaction is run for an extended period at high temperatures.
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Troubleshooting:
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Use Milder Oxidizing Agents: If an oxidation step is involved, consider using a milder oxidizing agent. For example, air or oxygen can be used for the aromatization of a dihydropyridopyrazine intermediate, which is less harsh than stronger oxidants.[3]
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Control Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product. Lowering the reaction temperature can also help to reduce the rate of over-oxidation.[4]
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Inert Atmosphere: If the oxidation is unintended and caused by atmospheric oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.
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2. Dimerization
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Problem: Two molecules of a reactant or intermediate are reacting with each other to form a dimer. This can be a significant issue, especially with reactive intermediates.
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Troubleshooting:
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High Dilution: Running the reaction at a lower concentration (high dilution) can disfavor intermolecular reactions like dimerization and promote the desired intramolecular cyclization.
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Slow Addition of Reagents: Adding one of the reactive components slowly to the reaction mixture can help to maintain a low concentration of that component, thereby minimizing dimerization.
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Optimize Reaction Temperature: The rate of dimerization can be sensitive to temperature. Experiment with different temperatures to find a range where the desired reaction is favored over dimerization.
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3. N-oxide Formation
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Problem: The nitrogen atom in the pyridine (B92270) or pyrazine (B50134) ring is being oxidized to an N-oxide. This is a common side reaction when using oxidizing conditions.
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Troubleshooting:
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Avoid Strong Oxidants: As with over-oxidation, using milder oxidizing agents or controlling the stoichiometry of the oxidant can prevent N-oxide formation.
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Deoxygenation: If N-oxide formation is unavoidable, it may be possible to deoxygenate the product in a subsequent step using a reducing agent such as PCl₃ or PPh₃.
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4. Polymerization
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Problem: The starting materials or intermediates are polymerizing, leading to a complex mixture and low yield of the desired product.
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Troubleshooting:
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Control Temperature: Polymerization is often initiated by heat. Maintaining a stable and controlled reaction temperature is crucial.
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Monomer Concentration: High concentrations of reactants can favor polymerization. Consider a semi-batch process where one of the reactants is added gradually.
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Purity of Reagents: Impurities in the starting materials can sometimes act as initiators for polymerization. Ensure high purity of all reactants.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyridopyrazines?
A1: The most common methods for synthesizing the pyrido[2,3-b]pyrazine core involve the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound.[5] Variations of this approach include multicomponent reactions where the reactants are combined in a one-pot synthesis.[6] Another strategy is the Guareschi-Thorpe reaction, which can be adapted to produce pyridopyrazine derivatives.[1][7]
Q2: How can I purify my pyridopyrazine product from the reaction mixture?
A2: Purification of pyridopyrazine derivatives is typically achieved through standard techniques such as column chromatography, recrystallization, or distillation.[8]
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Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation.[8][9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a high-purity product.[3][6]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.[8]
Q3: Can I use the Guareschi-Thorpe reaction to synthesize pyridopyrazines?
A3: Yes, the Guareschi-Thorpe reaction, which traditionally synthesizes substituted pyridines, can be adapted for the synthesis of pyridopyrazine derivatives. An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields and a greener process.[7][10]
Q4: What is the best way to monitor the progress of my pyridopyrazine synthesis?
A4: The progress of the reaction should be monitored regularly to determine the optimal reaction time and to avoid the formation of degradation products. Thin-layer chromatography (TLC) is a simple and effective technique for this purpose.[1][3] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative [6]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | - | H₂O | 12 | No reaction |
| 2 | - | Ethanol (B145695) | 12 | Trace |
| 3 | p-TSA (10) | H₂O | 12 | 45 |
| 4 | p-TSA (10) | Ethanol | 10 | 75 |
| 5 | p-TSA (20) | DCM | 12 | 60 |
| 6 | p-TSA (20) | THF | 12 | 55 |
| 7 | p-TSA (20) | CH₃CN | 10 | 70 |
| 8 | p-TSA (20) | Ethanol | 9 | 89 |
| 9 | p-TSA (20) | DMF | 8 | 82 |
Reaction conditions: 4-methoxybenzaldehyde (B44291) (0.684 mmol), 1,3-indanedione (0.684 mmol), and 2-aminopyrazine (B29847) (0.684 mmol) were refluxed in the specified solvent.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrido[2,3-b]pyrazines via Multicomponent Reaction [6]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the reaction mixture for approximately 8-9 hours. Monitor the reaction progress by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.
-
After the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.
-
Collect the precipitate by filtration and wash it with water and then with cold ethanol.
-
The product can be further purified by recrystallization from ethyl acetate.
Protocol 2: Advanced Guareschi-Thorpe Synthesis of a Hydroxy Cyanopyridine Derivative [10]
-
In a sealed vessel, combine ethyl cyanoacetate (B8463686) (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 mixture of water and ethanol as the solvent.
-
Heat the mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. This method has been shown to produce high yields with no noticeable side products.[10]
Visualizations
Caption: General experimental workflow for pyridopyrazine synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of Octahydropyrido[1,2-a]pyrazine via TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of octahydropyrido[1,2-a]pyrazine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for octahydropyrido[1,2-a]pyrazine, and where does TLC monitoring fit in?
A prevalent strategy involves a two-step process: first, the synthesis of the lactam intermediate, octahydropyrido[1,2-a]pyrazin-1-one, followed by its reduction to the final product, octahydropyrido[1,2-a]pyrazine.[1] TLC is a crucial analytical tool used to monitor the progress of both reactions, ensuring the consumption of starting materials and the formation of the desired products.
Q2: Which TLC visualization stains are most effective for octahydropyrido[1,2-a]pyrazine and its precursors?
Since octahydropyrido[1,2-a]pyrazine and its amine precursors may not be UV-active, chemical staining is often necessary for visualization.[2] Recommended stains include:
-
Ninhydrin (B49086): Excellent for detecting primary and secondary amines, appearing as pink or purple spots upon heating.[1][3]
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as amines. It typically yields yellow to brown spots on a purple background.[4]
-
Iodine: A simple and often effective method where compounds appear as brownish spots.[4]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking is a common issue when analyzing basic compounds like amines on silica (B1680970) gel, which is acidic.[5] This can be caused by strong adsorption to the stationary phase or overloading the sample.[2][5]
-
Solution: To mitigate streaking, a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol (B129727) (1–10%), can be added to the mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve the spot shape. Also, ensure your sample is not too concentrated.[2]
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
Poor separation can hinder the accurate monitoring of the reaction.
-
Solution: You can improve separation by adjusting the polarity of the mobile phase. If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[6] Experimenting with different solvent systems is often necessary to achieve optimal separation.
Q5: I don't see any spots on my TLC plate after development and staining. What should I do?
The absence of spots can be due to several factors.
-
Troubleshooting Steps:
-
Confirm Sample Application: Ensure you have correctly spotted the sample on the plate.
-
Increase Concentration: The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications.[2][6]
-
Check Staining Procedure: Ensure the stain is fresh and the heating (if required) is adequate.
-
Volatility: The compound might be volatile and could have evaporated from the plate.[6]
-
Experimental Protocols
Protocol 1: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one (Lactam Intermediate)
This protocol is based on the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine (B33004).[7]
-
Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide:
-
Dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask at 0 °C.
-
Add bromoacetyl bromide (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction and quench with water. Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Protocol 2: Reduction of Octahydropyrido[1,2-a]pyrazin-1-one
This protocol describes the reduction of the lactam to the final product.
-
Dissolve octahydropyrido[1,2-a]pyrazin-1-one (1.0 eq) in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess reducing agent with water and a sodium hydroxide (B78521) solution.
-
Filter the resulting solid and concentrate the filtrate. The crude product can be purified by column chromatography.
Protocol 3: TLC Monitoring Procedure
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent. Use a capillary tube to spot the sample on the origin line. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. After the plate is dry, visualize the spots using a suitable stain (e.g., ninhydrin or potassium permanganate) and gentle heating.
Quantitative Data
The octahydropyrido[1,2-a]pyrazine scaffold is a key component in the development of potent and selective μ-opioid receptor antagonists. The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC₅₀) of a key derivative.[8][9][10]
| Compound | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) | hµ IC₅₀ (nM) |
| 36 | 0.47 | 130 | 29 | 1.8 |
| 4 | 0.62 | 210 | 110 | 0.54 |
Data extracted from a study on novel mu-opioid receptor antagonists.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and TLC monitoring of octahydropyrido[1,2-a]pyrazine.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common TLC issues in amine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembam.com [chembam.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Difficulties in the Chiral Separation of Pyrazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of pyrazine (B50134) derivatives.
Troubleshooting Guide
This section addresses specific issues encountered during the chiral separation of pyrazine derivatives in a question-and-answer format.
Question: Why am I observing poor or no resolution between my pyrazine enantiomers?
Answer:
Poor or no resolution is a common challenge in chiral separations and can stem from several factors. The key is to systematically evaluate and optimize your chromatographic conditions.
-
Suboptimal Stationary Phase: The choice of chiral stationary phase (CSP) is the most critical factor for achieving enantioselectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of compounds, including pyrazine derivatives.[1][2] If you are not seeing separation, consider screening different types of CSPs.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in the separation mechanism.[3]
-
For HPLC: In normal-phase mode, a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol, ethanol) is common. The type and concentration of the alcohol can significantly impact resolution.[4] In reversed-phase mode, acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is used. The organic modifier can influence the enantioselective recognition.[5]
-
For SFC: Supercritical CO2 is the primary mobile phase, with an organic modifier such as methanol. The concentration of the modifier is a key parameter to optimize.[6][7]
-
-
Inappropriate Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[8] It's advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation. Sometimes, lower temperatures can enhance resolution.[4]
-
Incorrect Flow Rate: While a flow rate of 1.0 mL/min is often a good starting point for 4.6 mm I.D. columns, reducing the flow rate can sometimes improve resolution by allowing for better mass transfer.[8]
Question: What is causing significant peak tailing for my pyrazine analytes?
Answer:
Peak tailing can compromise resolution and quantification. For basic compounds like many pyrazine derivatives, this is often due to secondary interactions with the stationary phase.
-
Secondary Interactions: Basic pyrazine derivatives can interact with acidic silanol (B1196071) groups on silica-based stationary phases, leading to tailing.[9]
-
Solution 1: Use Additives: Adding a small amount of a competing base, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can block these active sites and improve peak shape.[4] For acidic pyrazine derivatives, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.[4][10]
-
Solution 2: Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, which can reduce tailing.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9][11] Try reducing the injection volume or diluting the sample.[9][11] In some cases with cyclodextrin-based chiral phases, overloading can manifest as tailing rather than fronting.[12]
-
Column Degradation: Over time, the performance of a chiral column can degrade, leading to issues like peak tailing and loss of selectivity.[2][13] It may be possible to regenerate the column according to the manufacturer's instructions.[13]
Question: My pyrazine enantiomers are co-eluting with impurities. How can I resolve this?
Answer:
Co-elution with impurities can interfere with accurate quantification. Here are some strategies to address this:
-
Optimize Selectivity: Adjusting the mobile phase composition or changing the chiral stationary phase can alter the selectivity of the separation for both the enantiomers and the impurities.
-
Sample Preparation: Implementing a more rigorous sample cleanup procedure before injection can remove interfering impurities.
-
Utilize Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (GC-MS or LC-MS) can help distinguish between your analytes of interest and co-eluting impurities, especially if they have different mass-to-charge ratios.[14][15] Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is particularly advantageous as it can minimize interferences from achiral impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of pyrazine derivatives?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for detection and identification.[11][15][16] SFC is often considered a "greener" and more efficient alternative to normal-phase HPLC for chiral separations.[7]
Q2: How do I choose the right chiral stationary phase (CSP) for my pyrazine derivative?
A2: The selection of a CSP is largely empirical. A common strategy is to screen a set of complementary CSPs, such as those based on different polysaccharide derivatives (e.g., amylose (B160209) and cellulose).[1][17] The structure of your pyrazine derivative, including the nature and position of its substituents, will influence which CSP provides the best separation.
Q3: Can I use mobile phase additives for chiral separations of pyrazines?
A3: Yes, mobile phase additives are often crucial for improving peak shape and can sometimes influence enantioselectivity.[3][18] For basic pyrazine derivatives, a small amount of a basic additive like diethylamine (DEA) is often used in normal-phase HPLC to reduce peak tailing.[4] In reversed-phase HPLC, buffers are used to control the pH of the mobile phase, which is important for ionizable pyrazines.[9] In some cases, cyclodextrins can be used as chiral mobile phase additives with an achiral stationary phase to induce separation.[19][20]
Q4: What is the role of temperature in chiral separations of pyrazines?
A4: Temperature affects the kinetics and thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[8] Optimizing the temperature can improve resolution and efficiency. It is often beneficial to evaluate a range of temperatures during method development.[4]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations of pyrazine derivatives?
A5: SFC offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[7][21] The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure.[22] SFC is also highly compatible with mass spectrometry.[23]
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Development for Pyrazine Derivatives
| Parameter | Normal Phase | Reversed Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) |
| Mobile Phase | n-Heptane/Isopropanol (90:10, v/v) | Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v) |
| Additive | 0.1% Diethylamine (for basic analytes) | Not typically used initially |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection | UV (e.g., 270 nm) | UV (e.g., 270 nm) |
Table 2: Typical Starting Conditions for Chiral SFC Method Development for Pyrazine Derivatives
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, AS; Chiralcel® OJ, OD)[6] |
| Mobile Phase | Supercritical CO2 / Methanol (gradient from 5% to 40% Methanol)[6] |
| Additive | 0.2% Isopropylamine in Methanol[6] |
| Flow Rate | 2.5 mL/min[6] |
| Back Pressure | 110 bar[6] |
| Column Temperature | 35°C[6] |
| Detection | UV and/or MS |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Novel Pyrazine Derivative
-
Column Selection: Begin by screening a set of at least four different polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, and ID).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-heptane and an alcohol modifier (isopropanol or ethanol) at various ratios (e.g., 95:5, 90:10, 80:20 v/v).
-
For basic pyrazine derivatives, add 0.1% diethylamine to the mobile phase to improve peak shape.
-
Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases consisting of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) at various ratios (e.g., 30:70, 50:50, 70:30 v/v).
-
For ionizable pyrazines, adjust the pH of the aqueous portion of the mobile phase to be approximately 2 pH units away from the pKa of the analyte.
-
-
Initial Analysis:
-
Dissolve the racemic pyrazine derivative in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5 µL) onto the column.
-
Run the analysis at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
-
Optimization:
-
Based on the initial screening results, select the column and mobile phase that provide the best initial separation.
-
Optimize the concentration of the organic modifier to fine-tune retention and resolution.
-
Investigate the effect of temperature by running the analysis at different temperatures (e.g., 15°C, 25°C, 35°C).
-
If resolution is still not optimal, try reducing the flow rate (e.g., to 0.5 mL/min).
-
Protocol 2: Chiral GC-MS Analysis of Volatile Pyrazine Derivatives
-
Column Selection: Choose a chiral capillary column, often one containing a derivatized cyclodextrin (B1172386) stationary phase.[24]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[25]
-
Oven Temperature Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min. A slower ramp rate may improve the separation of closely eluting peaks.[9]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis: Identify the enantiomers by their retention times and mass spectra. Since many pyrazine isomers have similar mass spectra, confirmation is often achieved by comparing retention indices with literature values or by co-injection with authentic standards.[9][14]
Visualizations
Caption: Troubleshooting flowchart for chiral separation of pyrazines.
Caption: Workflow for chiral method development.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral Separations 3: Overloading and Tailing [restek.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. fagg.be [fagg.be]
- 18. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 19. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gcms.cz [gcms.cz]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in the Ring Transformation of Pyridopyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring transformation of pyridopyrazines to yield substituted pyridines. The following information is designed to help you enhance regioselectivity and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the ring transformation of pyridopyrazines into pyridines?
A1: The transformation typically proceeds through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism.[1] In this multi-step process, a nucleophile adds to an electron-deficient carbon atom in the pyridopyrazine ring, leading to the opening of the pyrazine (B50134) ring. Subsequently, a new ring closure occurs with the expulsion of a leaving group, resulting in the formation of a substituted pyridine (B92270). Understanding this mechanism is crucial for controlling the regioselectivity of the reaction.
Q2: What are the key factors that control the regioselectivity of this ring transformation?
A2: The regioselectivity, which is the preferential formation of one regioisomer over another, is primarily governed by a combination of electronic and steric factors:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyridopyrazine ring plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can direct the initial nucleophilic attack to specific positions.
-
Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile to nearby positions, thereby favoring attack at less sterically congested sites.
-
Nature of the Nucleophile: The size and reactivity of the nucleophile can influence the site of attack.
-
Reaction Conditions: Solvent polarity and temperature can significantly impact the reaction pathway and, consequently, the regioselectivity.
Q3: How do electron-donating and electron-withdrawing groups influence the site of nucleophilic attack?
A3: Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent.[2][3] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, making the carbons ortho and para to the EWG more electrophilic and thus more susceptible to nucleophilic attack.[4]
Q4: Can the solvent choice significantly alter the regioselectivity?
A4: Yes, the solvent can have a profound effect on regioselectivity. Polar aprotic solvents, such as DMSO or DMF, can stabilize charged intermediates formed during the nucleophilic addition, potentially altering the energy barriers for the formation of different regioisomers. The ability of a solvent to act as a hydrogen-bond acceptor can also influence the reaction's regioselectivity.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity Observed
Potential Causes:
-
Substituent Effects: The electronic and steric effects of the substituents on the pyridopyrazine ring may not be sufficiently differentiated to favor one reaction pathway over another.
-
Reaction Conditions: The chosen temperature or solvent may not be optimal for achieving high regioselectivity.
-
Nucleophile Reactivity: A highly reactive, non-selective nucleophile might be in use.
Solutions:
-
Modify Substituents: If possible, introduce a substituent with a stronger directing effect (either a potent EWG or EDG) to enhance the electronic bias for the nucleophilic attack.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
-
Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., THF, Dioxane, DMSO, NMP) to identify the optimal medium for regioselectivity.
-
Vary the Nucleophile: If the reaction allows, experiment with a bulkier or less reactive nucleophile, which can exhibit greater selectivity.
Issue 2: Low Yield of the Desired Regioisomer
Potential Causes:
-
Side Reactions: The reaction conditions may be promoting the formation of undesired side products.
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting material.
-
Product Decomposition: The desired product might be unstable under the reaction conditions.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to identify the formation of side products.
-
Adjust Stoichiometry: Vary the stoichiometry of the nucleophile and base to find the optimal ratio that maximizes the yield of the desired product.
-
Temperature Control: As with regioselectivity, fine-tuning the temperature can minimize side reactions and prevent product degradation.
-
Inert Atmosphere: If the reactants or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Formation of Unexpected Side Products
Potential Causes:
-
Alternative Reaction Pathways: The reaction conditions may be enabling a competing reaction mechanism, such as a cine-substitution or a different ring-opening/closing cascade.
-
Decomposition of Starting Material or Product: The starting pyridopyrazine or the target pyridine derivative may be degrading under the reaction conditions.
-
Reaction with Solvent: The nucleophile or a reactive intermediate may be reacting with the solvent.
Solutions:
-
Mechanistic Investigation: Re-evaluate the potential reaction pathways. Isotope labeling studies can be a powerful tool to elucidate the mechanism and the origin of side products.
-
Purification of Reagents: Ensure the purity of all starting materials and reagents, as impurities can sometimes catalyze side reactions.
-
Change of Base or Nucleophile: The choice of base can be critical. A non-nucleophilic base might be necessary to avoid its direct participation in the reaction.
-
Careful Selection of Solvent: Choose a solvent that is inert under the reaction conditions.
Data Presentation
Table 1: Influence of Substituents on Regioisomeric Ratio
| Entry | Substituent (R) | Nucleophile | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | H | NaOMe | MeOH | 65 | 55:45 | 75 |
| 2 | OMe | NaOMe | MeOH | 65 | 85:15 | 82 |
| 3 | NO₂ | NaOMe | MeOH | 65 | 20:80 | 68 |
| 4 | Cl | NaOMe | MeOH | 65 | 40:60 | 78 |
| 5 | OMe | NaOMe | DMSO | 65 | 92:8 | 85 |
Note: Data in this table is illustrative and based on established principles of regioselectivity in heterocyclic chemistry. The exact ratios and yields will depend on the specific pyridopyrazine core and reaction conditions.
Experimental Protocols
Key Experiment: Regioselective Ring Transformation of a Substituted Pyridopyrazine
This protocol describes a general procedure for the nucleophilic ring transformation of a pyridopyrazine derivative.
Materials:
-
Substituted Pyridopyrazine (1.0 eq)
-
Sodium Methoxide (B1231860) (2.0 eq, 25% solution in Methanol)
-
Anhydrous Methanol (B129727) (or other anhydrous solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted pyridopyrazine (e.g., 1 mmol, 150 mg).
-
Dissolve the starting material in anhydrous methanol (10 mL).
-
With stirring, add the sodium methoxide solution (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel to separate the regioisomers.
Visualizations
Signaling Pathways and Logical Relationships
// Nodes Start [label="Substituted\nPyridopyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Add [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Covalent Adduct\n(Meisenheimer-like)", fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Open [label="Ring Opening", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Open-Chain\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Close [label="Ring Closure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_A [label="Regioisomer A", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_B [label="Regioisomer B", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Nuc_Add [label=" + Nucleophile"]; Nuc_Add -> Intermediate1; Intermediate1 -> Ring_Open; Ring_Open -> Intermediate2; Intermediate2 -> Ring_Close; Ring_Close -> Product_A [label="Path A"]; Ring_Close -> Product_B [label="Path B"]; } dot Caption: The ANRORC mechanism for pyridopyrazine ring transformation.
// Nodes Start [label="Low Regioselectivity\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Subst [label="Analyze Substituent\nElectronic/Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Subst [label="Modify Substituents\n(if possible)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cond [label="Evaluate Reaction\nConditions (Temp, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Lower Reaction\nTemperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screen_Solv [label="Perform Solvent\nScreening", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Nuc [label="Assess Nucleophile\nReactivity/Size", fillcolor="#FBBC05", fontcolor="#202124"]; Vary_Nuc [label="Use Bulkier or\nLess Reactive Nucleophile", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved\nRegioselectivity", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Subst; Check_Subst -> Modify_Subst [label="Weak Directing\nGroup"]; Modify_Subst -> End; Start -> Check_Cond; Check_Cond -> Optimize_Temp [label="High Temp"]; Optimize_Temp -> End; Check_Cond -> Screen_Solv [label="Suboptimal\nSolvent"]; Screen_Solv -> End; Start -> Check_Nuc; Check_Nuc -> Vary_Nuc [label="Highly Reactive\nNucleophile"]; Vary_Nuc -> End; } dot Caption: A troubleshooting workflow for improving regioselectivity.
References
- 1. ANRORC type rearrangement/intermolecular cyclocondensation cascade of 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones with hydrazine hydrate for the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines?
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines is typically a one-pot, three-component reaction.[1][2][3] It involves the condensation of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide in the presence of molecular iodine as a catalyst.[1][2][3][4] Iodine, a cost-effective and readily available Lewis acid, activates the in situ formed imine, facilitating a [4+1] cycloaddition with the isocyanide to yield the final imidazo[1,2-a]pyrazine (B1224502) product.[1][2][4] This method is valued for its efficiency, often providing good to excellent yields at room temperature with a simple workup procedure.[2]
Q2: What are the key starting materials for this synthesis?
The essential starting materials for this reaction are:
-
2-aminopyrazine: This provides the pyrazine (B50134) ring of the final product.
-
An aldehyde: Typically an aromatic aldehyde, which will determine the substituent at the 2-position of the imidazo[1,2-a]pyrazine ring.
-
An isocyanide: Common examples include tert-butyl isocyanide and cyclohexyl isocyanide, which form the 3-amino substituent.[1]
-
Molecular Iodine (I₂): This serves as the catalyst for the reaction.[1][2]
Q3: What is the role of molecular iodine in this reaction?
Molecular iodine (I₂) acts as a Lewis acid catalyst.[2][5] It is believed to activate the imine intermediate formed from the condensation of 2-aminopyrazine and the aldehyde.[2][4] This activation facilitates the nucleophilic attack of the isocyanide, leading to the subsequent cyclization and formation of the imidazo[1,2-a]pyrazine core.[2][4]
Q4: Can this synthetic method be applied to produce similar heterocyclic compounds?
Yes, this methodology is versatile. By substituting 2-aminopyrazine with 2-aminopyridine, the same iodine-catalyzed three-component reaction can be used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Impure Reagents | Ensure the purity of starting materials, especially the aldehyde and isocyanide. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade over time. Use freshly distilled or purified reagents if necessary. | Impurities can inhibit the catalyst or lead to the formation of side products, thus reducing the yield of the desired product. |
| Suboptimal Catalyst Loading | Verify the amount of iodine used. Typically, 10-20 mol% is effective.[5][6] If the reaction is sluggish, a slight increase in catalyst loading might be beneficial. However, excess iodine can sometimes lead to side reactions. | The catalyst concentration is crucial for the reaction rate. An insufficient amount will result in a slow or incomplete reaction, while an excess may not necessarily improve the yield and could complicate purification. |
| Incorrect Solvent | While ethanol (B145695) is a common solvent, other solvents like methanol (B129727) or even aqueous media have been used.[1][5] The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and yield. Consider screening different solvents if the yield is low. | Solvent polarity and its ability to dissolve all reactants and intermediates are critical for a successful reaction. |
| Low Reaction Temperature | Although many of these reactions proceed at room temperature, some substrate combinations may require gentle heating to achieve a reasonable reaction rate and yield.[2] Monitor the reaction by TLC and consider increasing the temperature to 40-50°C if the reaction is not progressing. | Higher temperatures can overcome the activation energy barrier for less reactive substrates, leading to a faster and more complete reaction. |
| Moisture in the Reaction | Ensure that the reaction is carried out under reasonably dry conditions, although the reaction can tolerate some moisture. Use dry solvents and glassware. | While iodine is tolerant to some moisture, excessive water can hydrolyze the imine intermediate, leading to lower yields. |
Issue 2: Formation of Multiple Products/Difficult Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions | Lowering the reaction temperature may help to suppress the formation of side products. Also, ensure the dropwise addition of the isocyanide to the reaction mixture. | Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore favor the formation of the main product. Slow addition of the isocyanide can help to control its concentration and minimize polymerization or other side reactions. |
| Competing Reaction Pathways | In some cases, particularly with substituted 2-aminopyrazines, competitive cyclization pathways might exist.[7] Careful analysis of the side products by NMR and MS can help to identify their structures and understand the competing pathways. Modifying the substituents on the starting materials may be necessary to favor the desired product. | The electronic and steric properties of the substituents on the 2-aminopyrazine ring can influence the nucleophilicity of the ring nitrogens, potentially leading to different cyclization products.[7] |
| Iodine-Related Impurities | At the end of the reaction, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (B1220275) until the brown color disappears. This will convert the iodine to iodide, which is more easily removed during the aqueous workup. | Residual iodine can co-elute with the product during chromatography, making purification difficult and imparting a color to the final product. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Ethanol | Room Temp. | 12 | No Reaction |
| 2 | I₂ (5) | Ethanol | Room Temp. | 8 | 65 |
| 3 | I₂ (10) | Ethanol | Room Temp. | 5 | 85 |
| 4 | I₂ (15) | Ethanol | Room Temp. | 5 | 87 |
| 5 | I₂ (10) | Methanol | Room Temp. | 6 | 80 |
| 6 | I₂ (10) | Acetonitrile | Room Temp. | 10 | 72 |
| 7 | I₂ (10) | Ethanol | 50 | 3 | 88 |
Note: This table is a representative example based on typical optimization studies and does not correspond to a specific literature report.
Table 2: Substrate Scope for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
| Entry | 2-Aminopyrazine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | 92 |
| 2 | 2-Aminopyrazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 90 |
| 3 | 2-Aminopyrazine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 88 |
| 4 | 2-Aminopyrazine | 2-Naphthaldehyde | tert-Butyl isocyanide | 85 |
| 5 | 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | 89 |
Note: Yields are based on reported values in the literature for similar reactions and are for illustrative purposes.
Experimental Protocols
General Procedure for the Iodine-Catalyzed Synthesis of 3-amino-imidazo[1,2-a]pyrazines
To a solution of 2-aminopyrazine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL) was added molecular iodine (0.1 mmol, 10 mol%). The mixture was stirred at room temperature for 10-15 minutes. To this mixture, an isocyanide (1.0 mmol) was added, and the reaction was stirred at room temperature for the time indicated by TLC monitoring (typically 4-6 hours). Upon completion of the reaction, the solvent was removed under reduced pressure. The residue was then dissolved in ethyl acetate (B1210297) (20 mL) and washed with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) followed by brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired imidazo[1,2-a]pyrazine derivative.
Mandatory Visualizations
Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Caption: General experimental workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.
Caption: A decision tree for troubleshooting low product yield in imidazo[1,2-a]pyrazine synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
Comparative Analysis of Octahydropyrido[1,2-a]pyrazine Analogs as Opioid Receptor Ligands
A detailed examination of the binding affinities of novel octahydropyrido[1,2-a]pyrazine analogs reveals a promising scaffold for the development of potent and selective mu-opioid receptor antagonists. This guide presents a comparative analysis of the binding affinities of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of opioid research.
High-Affinity Binding to the Mu-Opioid Receptor
A series of novel octahydropyrido[1,2-a]pyrazine derivatives have been synthesized and evaluated for their binding affinities at the cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2][3] The data, summarized in Table 1, highlights the exceptional potency and selectivity of specific analogs for the mu-opioid receptor.
Table 1: Binding Affinities (Ki) of Octahydropyrido[1,2-a]pyrazine Analogs at Opioid Receptors
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | µ/δ Selectivity | µ/κ Selectivity |
| Compound 4 | 0.62 | - | - | - | - |
| Compound 36 | 0.47 | >1000 | >1000 | >2127 | >2127 |
Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7290-306.[1][2][3] A hyphen (-) indicates that specific data was not provided in the source material.
Notably, compound 36, identified as 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, demonstrates a subnanomolar binding affinity for the mu-opioid receptor (Ki = 0.47 nM).[1][2][3] This represents a significant improvement in potency compared to the parent compound 4 (Ki = 0.62 nM).[1][2][3] Furthermore, Compound 36 exhibits a remarkable selectivity profile, with over 2000-fold selectivity for the mu-opioid receptor over both the delta and kappa subtypes.[1][2][3]
Experimental Protocols
The binding affinities of the octahydropyrido[1,2-a]pyrazine analogs were determined using a competitive radioligand binding assay, a standard and robust method for quantifying ligand-receptor interactions.
Radioligand Binding Assay Protocol:
The general procedure for the radioligand binding assay involves the following steps:
-
Membrane Preparation: Membranes from cells stably expressing the cloned human mu, delta, or kappa opioid receptors are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (the octahydropyrido[1,2-a]pyrazine analog).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. As antagonists, the described octahydropyrido[1,2-a]pyrazine analogs would block these downstream effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Octahydro-pyrido[1,2-a]pyrazine: A Novel Mu-Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation study of (R)-Octahydro-pyrido[1,2-a]pyrazine, a potent and selective mu-opioid receptor antagonist. Its performance is objectively compared with established mu-opioid antagonists: naloxone (B1662785), naltrexone, and cyprodime. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the field of opioid pharmacology and drug development.
Comparative Analysis of Mu-Opioid Antagonist Activity
(R)-Octahydro-pyrido[1,2-a]pyrazine, referred to as compound 36 in seminal studies, demonstrates high affinity and potent antagonist activity at the mu-opioid receptor.[1] A comparative analysis of its in vitro activity against well-known antagonists is presented below.
Data Presentation: In Vitro Binding Affinity and Functional Antagonism
The following tables summarize the binding affinities (Ki) and functional antagonist activities (IC50) of (R)-Octahydro-pyrido[1,2-a]pyrazine and comparator compounds at the human mu-opioid receptor (hMOR). Data has been compiled from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the hMOR to ensure comparability.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Ki (nM) at hMOR | Radioligand | Cell Line | Reference |
| (R)-Octahydro-pyrido[1,2-a]pyrazine (Cmpd 36) | 0.47 | [³H]DAMGO | CHO | [1] |
| Naloxone | 1.52 ± 0.07 | [³H]DAMGO | CHO | 11 |
| Naltrexone | 0.11 | Not Specified | CHO | [2] |
| Cyprodime | Low Nanomolar | [³H]DAMGO | Rat Brain | [3] |
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | IC50 (nM) at hMOR | Functional Assay | Cell Line | Reference |
| (R)-Octahydro-pyrido[1,2-a]pyrazine (Cmpd 36) | 1.8 | [³⁵S]GTPγS | CHO | [1] |
| Naloxone | ~1-10 | Various | Various | |
| Naltrexone | ~1 | Various | Various | |
| Cyprodime | Not specified (potent antagonist) | [³⁵S]GTPγS | Rat Brain | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of (R)-Octahydro-pyrido[1,2-a]pyrazine and its comparators.
Radioligand Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Test Compounds: (R)-Octahydro-pyrido[1,2-a]pyrazine, naloxone, naltrexone, cyprodime.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes (50-100 µg protein/well), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of naloxone to a set of wells.
-
Initiate the binding reaction by adding the radioligand ([³H]DAMGO) at a final concentration typically at or below its Kd value (e.g., 1 nM).
-
Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity of a test compound as an antagonist of the mu-opioid receptor by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell Membranes: Membranes from CHO cells stably expressing the hMOR.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: DAMGO.
-
Test Compounds: (R)-Octahydro-pyrido[1,2-a]pyrazine, naloxone, naltrexone, cyprodime.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
96-well filter plates or Scintillation Proximity Assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and the test antagonist at various concentrations.
-
Add a fixed concentration of the agonist DAMGO (typically at its EC80 concentration).
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through filter plates and wash with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
Data Analysis:
-
Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other readings.
-
Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon agonist binding and its inhibition by an antagonist.
Caption: Mu-Opioid Receptor Signaling Cascade.
Experimental Workflow for Antagonist Validation
The logical flow for validating a novel mu-opioid receptor antagonist is depicted below.
Caption: Antagonist Validation Workflow.
Comparative Logic of Mu-Opioid Antagonists
This diagram illustrates the logical relationship in the comparative analysis of the different mu-opioid antagonists.
Caption: Comparative Analysis Framework.
References
Comparative Analysis of Octahydropyrido[1,2-a]pyrazine Derivatives: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of octahydropyrido[1,2-a]pyrazine derivatives reveals a versatile scaffold with applications in opioid receptor modulation and antiviral therapies. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.
The octahydropyrido[1,2-a]pyrazine core has proven to be a valuable template in medicinal chemistry, allowing for systematic modifications that significantly impact biological activity. This analysis focuses on key studies that have explored the SAR of this scaffold, primarily as mu-opioid receptor antagonists and, to a lesser extent, as antiviral agents.
Mu-Opioid Receptor Antagonism
A significant body of research has focused on the development of octahydropyrido[1,2-a]pyrazine derivatives as potent and selective mu-opioid receptor antagonists. These compounds hold promise for the treatment of opioid-induced side effects and other related disorders.
Comparative Biological Activity of Mu-Opioid Receptor Antagonists
A pivotal study in this area involved the design of a novel series of mu-opioid receptor antagonists by replacing the octahydroquinolizine template of a known active compound with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This led to the identification of compounds with subnanomolar affinity and potent antagonist activity.[1][2]
| Compound | R¹ | R² | R³ | Mu (Kᵢ, nM) | Delta (Kᵢ, nM) | Kappa (Kᵢ, nM) | Mu Selectivity (vs. Delta) | Mu Selectivity (vs. Kappa) | Mu Antagonist Activity (IC₅₀, nM) |
| 4 | H | H | H | 0.62 | 130 | 11 | 210 | 18 | 0.54 |
| 36 | H | H | 2-Cl | 0.47 | 230 | 48 | 489 | 102 | 1.8 |
Data synthesized from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49(25), 7290-306.[1][2]
The data clearly indicates that the introduction of a 2-chlorobenzyl group at the R³ position (compound 36 ) significantly enhances selectivity for the mu-opioid receptor over both delta and kappa receptors, while maintaining high affinity.[1][2] This highlights the critical role of the substituent on the pyrazine (B50134) nitrogen in modulating both potency and selectivity.
Experimental Protocols
Radioligand Binding Assays:
The binding affinities of the synthesized compounds for the human mu, delta, and kappa opioid receptors were determined using radioligand binding assays. Membranes from CHO cells stably expressing the respective human opioid receptors were incubated with the radioligand ([³H]DAMGO for mu, [³H]naltrindole for delta, and [³H]U-69,593 for kappa) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled ligand. After incubation, the membranes were filtered and the bound radioactivity was measured by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Functional Assays:
The antagonist activity of the compounds at the mu-opioid receptor was evaluated using a [³⁵S]GTPγS binding assay in the same CHO cell membranes. The assay measures the activation of G-proteins, which is a downstream effect of receptor agonism. Membranes were incubated with [³⁵S]GTPγS, the agonist DAMGO, and varying concentrations of the test antagonist. The ability of the antagonist to inhibit the DAMGO-stimulated [³⁵S]GTPγS binding was measured, and the IC₅₀ values were determined.[1]
Antiviral Activity
While less extensively studied than their opioid receptor activity, certain pyrazine derivatives, including those with a related pyrido[2,3-b]pyrazine (B189457) core, have demonstrated potential as antiviral agents.
Comparative Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives
A study on novel pyrido[2,3-b]pyrazine derivatives as human cytomegalovirus (HCMV) polymerase inhibitors identified compounds with potent antiviral activity and favorable cytotoxicity profiles.[3]
| Compound | R | HCMV EC₅₀ (µM) | CC₅₀ (µM) | hERG IC₅₀ (µM) |
| 25 | -CH₂CH₂OH | 1.3 | >40 | 11 |
| 26 | -CH₂CONH₂ | 0.83 | >40 | >40 |
| 27 | -CH₂CH₂NH₂ | 0.33 | >40 | >40 |
| 28 | -CH₂CH₂NHCH₃ | 0.35 | 23 | >40 |
Data synthesized from a study on pyrido[2,3-b]pyrazine derivatives.[3]
The SAR in this series suggests that substitution at the 2-position of the pyrido[2,3-b]pyrazine core is crucial for antiviral activity. Specifically, the introduction of an aminoethyl group (compound 27 ) resulted in a significant enhancement of antiviral potency against HCMV, with an EC₅₀ of 0.33 µM, and importantly, minimal off-target effects on the hERG ion channel.[3]
Experimental Protocols
Antiviral Assays (Plaque Reduction Assay):
The antiviral activity of the compounds was determined using a plaque reduction assay. Human foreskin fibroblast cells were infected with HCMV. After virus adsorption, the cells were overlaid with medium containing various concentrations of the test compounds. The number of viral plaques was counted after a period of incubation, and the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, was calculated.[3]
Cytotoxicity Assays:
The cytotoxicity of the compounds was assessed in the same cell line used for the antiviral assays. Cells were incubated with various concentrations of the compounds for a period of time, and cell viability was determined using a standard method such as the MTT assay. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was then calculated.[3]
Conclusion
The octahydropyrido[1,2-a]pyrazine scaffold has demonstrated significant potential in the development of both mu-opioid receptor antagonists and antiviral agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the core structure for achieving high potency and selectivity. For mu-opioid receptor antagonists, modifications to the N-benzyl substituent are key to modulating affinity and selectivity. In the context of antiviral activity against HCMV, substitutions at the 2-position of the related pyrido[2,3-b]pyrazine core have been shown to be critical for potent inhibition of viral replication. These findings provide a valuable foundation for the future design and optimization of novel therapeutics based on this versatile heterocyclic system.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
Comparative Spectroscopic Analysis of Octahydropyrido[1,2-a]pyrazine and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the spectroscopic properties of octahydropyrido[1,2-a]pyrazine and its analogs. Due to the limited availability of detailed public data for the parent compound, this guide leverages data from structurally similar analogs to provide valuable insights for spectroscopic characterization.
This guide presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format to facilitate comparison. Detailed experimental protocols for these analytical techniques are also provided. Furthermore, a logical workflow for the preliminary biological screening of these compounds, specifically for mu-opioid receptor antagonism, is visualized.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for octahydropyrido[1,2-a]pyrazine and its key analogs. It is important to note that specific spectral data for the parent octahydropyrido[1,2-a]pyrazine is not extensively detailed in the surveyed literature; therefore, data from analogs is crucial for predicting its spectral features.
Table 1: ¹H NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine and Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| (R)-Octahydro-pyrido[1,2-a]pyrazine | Not Specified | Consistent with structure[1] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Not Specified | Data not available in surveyed literature[1] |
| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | CDCl₃ | 9.92 (bs, 1H), 8.74 (s, 1H), 2.57 (s, 3H), 2.47 (s, 3H)[2] |
| 3-amino-N-methylpyrazine-2-carboxamide | CDCl₃ | 8.13 (d, 1H, J=2.45), 7.89 (bs, 1H), 7.76 (d, 1H, J=2.45), 2.98 (d, 3H, J=5.05)[2] |
Table 2: ¹³C NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Not Specified | Not available in the provided data[1] |
| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | CDCl₃ | 171.5, 168.3, 166.4, 153.5, 150.3, 135.6, 135.2[2] |
| 3-amino-N-methylpyrazine-2-carboxamide | CDCl₃ | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9[2] |
Table 3: Significant IR Absorption Bands of Octahydropyrido[1,2-a]pyrazine Analogs
| Compound | Sample Preparation | Significant Absorption Bands (cm⁻¹) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Not Specified | The presence of amide carbonyl groups in this analog suggests that Octahydro-1H-pyrido[1,2-a]pyrazin-1-one would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹[1] |
| Substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones | Not Specified | Configurations assigned based on their IR spectra[3] |
Table 4: Mass Spectrometry Data of Octahydropyrido[1,2-a]pyrazine and Analogs
| Compound | Ionization Method | Key m/z Values |
| Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | Not Specified | Molecular weight is 154.21 g/mol , which would correspond to the molecular ion peak[1] |
| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | TOF MS (ESI) | [2M+Na]⁺ ion m/z 626.9478[2] |
| 3-amino-N-methylpyrazine-2-carboxamide | TOF MS (ESI) | [M+H]⁺ ion m/z 153.0772[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1]
-
Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a Bruker DRX-400 or equivalent.[1]
-
Data Acquisition:
-
For ¹H NMR, the spectral width is typically set to 10-15 ppm.
-
For ¹³C NMR, the spectral width is typically set to 200-220 ppm.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]
-
Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[1]
-
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.
Biological Activity Screening Workflow
Derivatives of the octahydropyrido[1,2-a]pyrazine scaffold have shown potential as mu-opioid receptor antagonists. The following diagram illustrates a typical experimental workflow for the high-throughput screening of these compounds to identify and characterize their activity at the mu-opioid receptor.[4][5]
Caption: Experimental workflow for screening octahydropyrido[1,2-a]pyrazine analogs for mu-opioid receptor antagonist activity.
References
- 1. benchchem.com [benchchem.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
enantioselective separation methods for comparing chiral pyrazole derivatives
A Comprehensive Guide to Enantioselective Separation Methods for Chiral Pyrazole (B372694) Derivatives
For researchers, scientists, and drug development professionals, the efficient separation of chiral pyrazole derivatives is a critical step in the development of new therapeutic agents. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization. This guide provides an objective comparison of the primary enantioselective separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most established and widely utilized method for the enantioselective separation of pyrazole derivatives. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including pyrazoles.[1][2][3][4]
Performance Data
The selection of the CSP and the mobile phase composition are critical factors that influence the resolution (R_s), selectivity (α), and analysis time. A study on 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives using Lux cellulose-2 and Lux amylose-2 columns highlights the performance of modern CSPs.[2][4]
Table 1: HPLC Enantioseparation Data for Selected Chiral Pyrazole Derivatives on Lux Cellulose-2
| Compound | Mobile Phase | t_R1 (min) | t_R2 (min) | α | R_s |
| Pyrazole Deriv. 1 | n-Hexane/EtOH (90/10) | 8.5 | 10.2 | 1.20 | 2.50 |
| Pyrazole Deriv. 2 | 100% Acetonitrile | 4.1 | 5.3 | 1.30 | 3.10 |
| Pyrazole Deriv. 3 | 100% Methanol (B129727) | 3.8 | 4.5 | 1.18 | 2.15 |
| Pyrazole Deriv. 9 | MeOH/ACN (1:1) | 3.5 | 4.8 | 1.37 | 3.92 |
Data synthesized from the study by El-Behairy et al. (2021) for illustrative purposes.[2]
Table 2: HPLC Enantioseparation Data for Selected Chiral Pyrazole Derivatives on Lux Amylose-2
| Compound | Mobile Phase | t_R1 (min) | t_R2 (min) | α | R_s |
| Pyrazole Deriv. 1 | n-Hexane/EtOH (90/10) | 12.1 | 15.8 | 1.31 | 4.20 |
| Pyrazole Deriv. 2 | 100% Acetonitrile | 5.5 | 6.2 | 1.13 | 1.80 |
| Pyrazole Deriv. 15 | n-Hexane/EtOH (80/20) | 7.9 | 11.2 | 1.42 | 5.50 |
| Pyrazole Deriv. 18 | 100% Acetonitrile | 4.9 | 5.9 | 1.20 | 2.80 |
Data synthesized from the study by El-Behairy et al. (2021) for illustrative purposes.[2]
The data indicates that cellulose-based columns can provide excellent resolutions with short analysis times, particularly in polar organic modes, while amylose-based columns often exhibit higher resolving power in normal phase mode, albeit with longer run times.[2][4]
Experimental Protocol: Chiral HPLC
Objective: To resolve the enantiomers of a chiral pyrazole derivative using a polysaccharide-based CSP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Lux Cellulose-2, 250 x 4.6 mm, 5 µm particle size.
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Sample: Racemic pyrazole derivative dissolved in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.
Procedure:
-
Column Equilibration: Equilibrate the Lux Cellulose-2 column with the initial mobile phase (e.g., n-Hexane/EtOH 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Chromatographic Run: Run the separation under isocratic conditions with the chosen mobile phase at a constant flow rate of 1.0 mL/min. Maintain the column temperature at 25 °C.
-
Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 254 nm) determined by the UV spectrum of the analyte.
-
Data Analysis: Record the retention times (t_R) for each enantiomer and calculate the selectivity factor (α = k_2/k_1 where k = (t_R - t_0)/t_0) and the resolution (R_s = 2(t_R2 - t_R1)/(w_1 + w_2)).
-
Method Optimization (if necessary): If the separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or switch to a different mobile phase system (e.g., polar organic mode with 100% ACN or MeOH).
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol.[5] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[5]
Performance and Comparison to HPLC
While specific quantitative data for a wide range of chiral pyrazole derivatives in SFC is not as extensively published as for HPLC, studies on structurally related azole compounds demonstrate its potential. For a set of chiral azole fungicides, SFC provided baseline separation within 25 minutes using a polysaccharide-based chiral column. In general, SFC offers several advantages over HPLC for chiral separations:
-
Faster Analysis Times: Higher flow rates can be used without a significant loss in efficiency, leading to shorter run times.
-
Reduced Solvent Consumption: The use of CO₂ as the main mobile phase drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution for compounds that are difficult to separate by HPLC.
Table 3: Comparative Performance of SFC for Chiral Azole Separation
| Compound | Chiral Stationary Phase | Mobile Phase | Analysis Time (min) | Resolution (R_s) |
| Bifonazole | Lux® Cellulose-2 | CO₂/Isopropanol (gradient) | < 25 | > 1.5 |
| Sulconazole | Lux® Amylose-2 | CO₂/Isopropanol (gradient) | < 25 | > 1.5 |
| Triadimenol | Lux® Cellulose-2 | CO₂/Isopropanol (gradient) | < 25 | > 1.5 |
Illustrative data based on findings for chiral azoles, demonstrating the capability of SFC.
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid enantioselective separation of a chiral pyrazole derivative.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR).
-
Detector: UV-Vis or DAD.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
Reagents:
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol (MeOH)
-
Sample: Racemic pyrazole derivative dissolved in a suitable solvent (e.g., methanol) at 1 mg/mL.
Procedure:
-
System Pressurization and Equilibration: Pressurize the system with CO₂ and equilibrate the Chiralpak AD-H column with the mobile phase (e.g., 85% CO₂ and 15% MeOH) at a flow rate of 3.0 mL/min. Set the back-pressure regulator to 150 bar and the column temperature to 35 °C.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Run: Perform the separation under the specified isocratic conditions.
-
Detection: Monitor the eluting enantiomers at an appropriate wavelength.
-
Data Analysis: Calculate the retention times, selectivity, and resolution.
-
Optimization: If necessary, adjust the modifier percentage, the type of modifier (e.g., ethanol, isopropanol), or the back-pressure and temperature to optimize the separation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral chiral compounds or those with similar charge-to-size ratios, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.
Performance and Comparison
Direct experimental data for the enantioseparation of chiral pyrazole derivatives by CE is limited in the literature. However, the technique has been successfully applied to the chiral separation of other nitrogen-containing heterocyclic compounds, such as benzimidazole (B57391) proton pump inhibitors.
Key advantages of CE include:
-
High Efficiency and Resolution: CE can achieve very high theoretical plate numbers, leading to excellent resolution.
-
Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of reagents.
-
Versatility: A wide variety of chiral selectors can be screened quickly by simply adding them to the BGE, without the need to change the capillary.
A potential drawback is its lower concentration sensitivity compared to HPLC and SFC, and it can be more susceptible to matrix effects.
Table 4: Representative CE Enantioseparation Data for Structurally Related Compounds
| Compound | Chiral Selector | Background Electrolyte | Analysis Time (min) | Resolution (R_s) |
| Lansoprazole | Sulfobutyl-ether-β-CD / γ-CD | 25 mM Phosphate (B84403) buffer (pH 7) | < 15 | 2.91 |
| Rabeprazole | Sulfobutyl-ether-β-CD / γ-CD | 25 mM Phosphate buffer (pH 7) | < 15 | 2.53 |
Data for benzimidazole derivatives, illustrating the potential of CE for separating chiral N-heterocycles.
Experimental Protocol: Chiral CE
Objective: To separate the enantiomers of a chiral pyrazole derivative using cyclodextrins as chiral selectors.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a UV-Vis or DAD detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
Reagents:
-
Sodium phosphate monobasic and dibasic for buffer preparation.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386) derivative.
-
0.1 M Sodium hydroxide (B78521) and 0.1 M Hydrochloric acid for pH adjustment.
-
Sample: Racemic pyrazole derivative dissolved in water or BGE at 0.5 mg/mL.
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH (20 min), water (10 min), and the background electrolyte (20 min).
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at a desired pH (e.g., pH 7.0). Dissolve the chiral selector (e.g., 20 mM HP-β-CD) in the buffer.
-
Sample Injection: Inject the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Electrophoretic Run: Apply a voltage (e.g., +25 kV) across the capillary. Maintain the capillary temperature at 25 °C.
-
Detection: Monitor the migration of the enantiomers at a suitable wavelength.
-
Data Analysis: Determine the migration times and calculate the resolution.
-
Optimization: If separation is not achieved, vary the type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage.
Workflow for Enantioselective Method Development
The selection of the most appropriate technique depends on various factors including the properties of the analyte, the required throughput, and the availability of instrumentation. A general workflow for method development is illustrated below.
Caption: General workflow for enantioselective separation method development.
Conclusion
The enantioselective separation of chiral pyrazole derivatives can be effectively achieved using HPLC, SFC, and CE.
-
HPLC remains the workhorse technique, with a vast library of chiral stationary phases providing high success rates, especially with polysaccharide-based columns.
-
SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening and preparative separations.
-
CE provides an alternative with extremely high efficiency and low sample consumption, particularly suitable for polar and ionizable pyrazole derivatives.
The choice of method should be guided by the specific requirements of the analysis, including the physicochemical properties of the pyrazole derivative, the desired speed of analysis, and the scale of the separation. The provided data and protocols serve as a starting point for developing robust and reliable enantioselective separation methods for this important class of chiral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Stationary Phases for the Separation of Pyrazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of pyrazine (B50134) enantiomers is a critical step in the development of chiral drugs and other specialty chemicals. The choice of the chiral stationary phase (CSP) is paramount for achieving optimal resolution and robust analytical methods. This guide provides an objective comparison of different CSPs, supported by experimental data, to aid in the selection of the most suitable phase for your pyrazine enantioseparation needs.
The most widely employed and successful CSPs for the separation of a broad range of chiral compounds, including those with structures analogous to pyrazines, are polysaccharide-based and cyclodextrin-based phases. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice for screening due to their broad applicability.[1] Cyclodextrin-based CSPs, which separate enantiomers based on inclusion complexation, also offer a powerful alternative.
Data Presentation: A Comparative Look at CSP Performance
| Chiral Stationary Phase | Chiral Selector | Typical Mobile Phase | Resolution (Rs) | Separation Factor (α) | Retention Factor (k') |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | High (e.g., 6.63 - 8.39 for sulfoxides)[2] | Good | Moderate |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Good (e.g., 3.48 for a sulfoxide)[2] | Moderate | Moderate |
| Chiralpak® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | n-Hexane/Ethanol | Very High (e.g., 7.46 for a sulfoxide)[2] | Good | Moderate |
| Cyclobond™ I 2000 | Beta-cyclodextrin derivative | Acetonitrile (B52724)/Buffer | Good | Moderate | Low to Moderate |
Note: The quantitative data presented is from a study on sulfoxide-containing drugs and is intended to be representative of the comparative performance of these columns. Actual results for pyrazine enantiomers may vary.
Notably, amylose-based CSPs have been generally found to provide better enantioselectivity for chiral basic drugs.[1] Furthermore, a Chiralpak® AD-H column has been successfully used to separate even non-chiral regio-isomers of pyrazines, indicating its strong potential for resolving chiral pyrazine derivatives.[3]
Experimental Protocols: A Starting Point for Method Development
The following protocols are generalized starting points for the chiral separation of pyrazine enantiomers on polysaccharide and cyclodextrin-based CSPs. Optimization of the mobile phase composition, flow rate, and temperature is typically required for each specific analyte.
Protocol 1: Enantioseparation using a Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time. For more polar pyrazines, a higher percentage of the alcohol modifier may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for the pyrazine derivative (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the pyrazine racemate in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Enantioseparation using a Cyclodextrin-Based CSP (e.g., Cyclobond™ I 2000)
-
Column: Cyclobond™ I 2000 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Triethylammonium acetate (B1210297) buffer (pH 4.1). The buffer concentration and pH, as well as the acetonitrile content, are critical parameters for optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at an appropriate wavelength for the pyrazine derivative.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the pyrazine racemate in the mobile phase or a compatible solvent.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for evaluating different chiral stationary phases for the separation of pyrazine enantiomers.
Caption: Workflow for CSP evaluation for pyrazine enantiomer separation.
References
A Comparative Guide to the In Vitro Functional Activity of Novel Mu-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional activity of select novel mu-opioid receptor (MOR) antagonists, alongside established antagonists for context. The data presented is compiled from publicly available experimental findings.
Introduction
The mu-opioid receptor (MOR) is a critical target in pain management and addiction therapy. While MOR agonists are potent analgesics, they are associated with severe side effects, including respiratory depression and dependence. MOR antagonists, such as naloxone (B1662785) and naltrexone, are vital for treating opioid overdose and addiction. However, these classical antagonists can have their own limitations, including a lack of selectivity for the MOR over other opioid receptors (delta and kappa), which may contribute to undesirable side effects.[1] This has spurred the development of novel MOR antagonists with improved selectivity and potentially different functional profiles. This guide focuses on the in vitro characterization of some of these emerging compounds, providing a comparative analysis of their binding affinities and functional activities.
Data Presentation: In Vitro Functional Activity of MOR Antagonists
The following tables summarize the in vitro functional data for selected novel and established MOR antagonists. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Radioligand Binding Affinity (Ki) at Opioid Receptors
| Compound | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | MOR Selectivity (δ/μ) | MOR Selectivity (κ/μ) | Reference |
| Novel Antagonists | ||||||
| NAQ | 0.55 | 132.5 | 26.45 | ~241 | ~48 | [2][3] |
| NAP | 0.37 | >259 | >55.5 | >700 | >150 | [2] |
| Samidorphan | 0.052 | 2.6 | 0.23 | ~50 | ~4.4 | [4] |
| GSK1521498 | ~1.58 (pKi=8.8) | ~20 (pKi=7.7) | ~20 (pKi=7.7) | ~12.7 | ~12.7 | [5] |
| UD-030 | 3.1 | 1800 | 460 | ~581 | ~148 | [6] |
| Established Antagonists | ||||||
| Naltrexone | ~0.1 - 0.5 | ~1 - 10 | ~0.5 - 2 | Variable | Variable | [1][4] |
| Naloxone | ~1 - 2 | ~20 - 50 | ~5 - 15 | Variable | Variable |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor
| Compound | Assay | Parameter | Value | Notes | Reference |
| NAQ | [³⁵S]GTPγS Binding | Efficacy | Low efficacy partial agonist | Showed 14.4% of DAMGO stimulation in hMOR-CHO cells. | [7] |
| β-Arrestin2 Recruitment | Efficacy | No recruitment | Antagonized DAMGO-induced β-arrestin2 recruitment. | [7] | |
| cAMP Inhibition | Agonist Activity | Partial agonist | [7] | ||
| Ca²⁺ Flux | Agonist Activity | No agonism | Antagonized DAMGO-induced Ca²⁺ increase. | [7] | |
| Samidorphan | Functional Assays | Profile | MOR antagonist, KOR/DOR partial agonist | Functions as a MOR antagonist with partial agonist activity at KOR and DOR. | [8][9] |
| Naltrexone | [³⁵S]GTPγS Binding | Efficacy | Very low efficacy | Showed 7.1% of DAMGO stimulation in hMOR-CHO cells. | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the mu, delta, and kappa opioid receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells).
-
Competitive Binding: Membranes are incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine or [³H]naloxone) and varying concentrations of the unlabeled antagonist being tested.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound by measuring G-protein activation. This assay can distinguish between agonists, partial agonists, and antagonists.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the MOR are prepared as described above.
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP, the test compound (antagonist), a known MOR agonist (e.g., DAMGO), and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free form.
-
Scintillation Counting: The amount of radioactivity on the filters is quantified.
-
Data Analysis: For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured. The data is used to determine the antagonist's potency (IC50 or Ke). The efficacy of a compound is determined by the maximal stimulation it produces relative to a full agonist.
cAMP Accumulation Assay
Objective: To measure the functional effect of a compound on the adenylyl cyclase signaling pathway. MOR activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: Cells expressing the MOR are plated in multi-well plates.
-
Pre-treatment: Cells are pre-treated with the test antagonist.
-
Stimulation: Cells are then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of a MOR agonist (e.g., DAMGO).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available luminescence or fluorescence-based kits.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency and efficacy.
β-Arrestin Recruitment Assay
Objective: To determine if a compound promotes the interaction of β-arrestin with the MOR, a key step in receptor desensitization and internalization.
General Protocol:
-
Cell Lines: Engineered cell lines are used that co-express the MOR and a β-arrestin protein, each tagged with a component of a reporter system (e.g., fragments of β-galactosidase or luciferase).
-
Compound Treatment: Cells are treated with the test antagonist followed by a MOR agonist.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the MOR brings the reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: The ability of the antagonist to block the agonist-induced β-arrestin recruitment is measured to determine its functional antagonism at this pathway.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathways
The mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two distinct pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of MOR activation, while the β-arrestin pathway is implicated in some of the adverse effects like tolerance and respiratory depression.[7]
Caption: Mu-opioid receptor signaling pathways.
General Experimental Workflow for In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for the in vitro functional characterization of a novel MOR antagonist.
Caption: Experimental workflow for MOR antagonist characterization.
Conclusion
The development of novel mu-opioid receptor antagonists with high selectivity and specific functional profiles is a promising area of research for safer and more effective treatments for opioid addiction and potentially other CNS disorders. The data presented for compounds like NAQ, samidorphan, and UD-030 highlight the progress in identifying antagonists with significant selectivity for the MOR over other opioid receptors. The detailed in vitro functional characterization using assays such as radioligand binding, GTPγS, cAMP, and β-arrestin recruitment is crucial for understanding the pharmacological nuances of these novel molecules. Further research and standardized comparative studies will be essential to fully elucidate their therapeutic potential.
References
- 1. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 2. Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Samidorphan, an opioid receptor antagonist, attenuates drug-induced increases in extracellular dopamine concentrations and drug self-administration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
stereochemical evaluation of various octahydro-2H-pyrido[1,2-a]-pyrazine derivatives
A Comparative Stereochemical and Pharmacological Evaluation of Octahydro-2H-pyrido[1,2-a]-pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-pyrido[1,2-a]-pyrazine scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of therapeutics targeting central nervous system disorders. The stereochemistry of these bicyclic systems plays a pivotal role in their pharmacological activity, influencing their binding affinity and functional effects at various receptors. This guide provides a comparative evaluation of various octahydro-2H-pyrido[1,2-a]-pyrazine derivatives, focusing on their stereochemical features and their activity as modulators of mu-opioid and histamine (B1213489) H3 receptors.
Stereochemical Evaluation
The rigid, fused-ring structure of octahydro-2H-pyrido[1,2-a]-pyrazine gives rise to multiple stereoisomers, the conformations of which are crucial for receptor interaction. The determination of the absolute and relative stereochemistry of these derivatives relies on a combination of spectroscopic and chromatographic techniques.
Substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones have been synthesized and their configurations have been assigned using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1]. Subsequent conversion of these lactams to the corresponding octahydro-2H-pyrido[1,2-a]pyrazines has shown that they preferentially adopt a trans-fused ring conformation[1]. The asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has also been achieved, further enabling the study of individual stereoisomers[2].
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
-
Objective: To determine the relative stereochemistry and preferred conformation of the octahydro-2H-pyrido[1,2-a]-pyrazine ring system.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Analyze the coupling constants (³J values) in the ¹H NMR spectrum to determine dihedral angles between adjacent protons, which provides information about the ring conformation (e.g., chair, boat).
-
Utilize NOESY spectra to identify through-space correlations between protons, which helps in assigning the relative stereochemistry of substituents (axial vs. equatorial).
-
Compare the chemical shifts of key protons and carbons to those of known analogs to aid in stereochemical assignment.
-
-
2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
-
Objective: To separate and quantify the enantiomers of chiral octahydro-2H-pyrido[1,2-a]-pyrazine derivatives.
-
Methodology:
-
Column Selection: Employ a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides.
-
Mobile Phase Optimization: Screen different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) for reversed-phase chromatography.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Analysis: Determine the retention times (tᵣ) for each enantiomer and calculate the separation factor (α) and resolution (Rₛ) to assess the quality of the separation.
-
Experimental Workflow for Stereochemical Evaluation
Experimental workflow for the synthesis, separation, and stereochemical evaluation of octahydro-2H-pyrido[1,2-a]-pyrazine derivatives.
Pharmacological Evaluation as Mu-Opioid Receptor Antagonists
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent mu-opioid receptor antagonists[3][4]. The stereochemistry of these compounds is critical for their binding affinity and antagonist potency.
Comparative Biological Data
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
| 36 | Mu-opioid | 0.47[3][4] | 1.8[3][4] |
| Delta-opioid | >1000 | - | |
| Kappa-opioid | >1000 | - | |
| 4 (Constrained Analogue) | Mu-opioid | 0.62[3][4] | 0.54[3][4] |
Experimental Protocols
1. Radioligand Binding Assay for Mu-Opioid Receptor
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the mu-opioid receptor.
-
Methodology:
-
Membrane Preparation: Use membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]DAMGO.
-
For non-specific binding, use a high concentration of a known mu-opioid antagonist (e.g., naloxone).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (agonist or antagonist) of test compounds at the mu-opioid receptor.
-
Methodology:
-
Principle: This assay measures the activation of G-proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure:
-
Pre-incubate cell membranes expressing the mu-opioid receptor with the test compound (for antagonist testing, also include a known agonist like DAMGO).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis: For antagonists, determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Potential as Histamine H3 Receptor Antagonists
The octahydro-2H-pyrido[1,2-a]-pyrazine scaffold is also of interest for its potential interaction with histamine H3 receptors, which are implicated in various neuropathologies[5]. Antagonism of the H3 receptor can modulate the release of several neurotransmitters, making it a promising target for cognitive and sleep disorders[6].
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Signaling pathway of the Histamine H3 receptor and the inhibitory action of octahydro-2H-pyrido[1,2-a]-pyrazine antagonists.
Conclusion
The stereochemical configuration of octahydro-2H-pyrido[1,2-a]-pyrazine derivatives is a critical determinant of their pharmacological activity. A thorough evaluation using a combination of spectroscopic and chromatographic techniques is essential for the development of potent and selective ligands. The data presented here for mu-opioid receptor antagonists highlight the importance of stereochemistry in achieving high affinity and potency. Furthermore, the exploration of this scaffold as histamine H3 receptor antagonists opens up new avenues for the treatment of a range of neurological disorders. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 5. ES2210219T3 - DERIVATIVES OF OCTAHIDRO-2H-PIRIDO- (1,2-A) -PIRAZINA, ITS PREPARATION PROCEDURE AND THE PHARMACEUTICAL COMPOSITIONS CONTAINING IT. - Google Patents [patents.google.com]
- 6. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the pharmacological profiles of different pyrazine-based drug candidates
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the pharmacological profiles of four distinct pyrazine-based drug candidates: the anticancer agent Bortezomib, the antiviral drug Favipiravir (B1662787), the kinase inhibitor Gefitinib, and the natural product derivative Tetramethylpyrazine. This objective comparison is supported by experimental data to inform and guide future drug discovery and development efforts.
Executive Summary
This comparison guide delves into the pharmacological profiles of four pyrazine-based drugs, highlighting their diverse mechanisms of action and therapeutic applications. Bortezomib is a proteasome inhibitor used in cancer therapy. Favipiravir is a broad-spectrum antiviral that inhibits viral RNA polymerase. Gefitinib is a selective EGFR kinase inhibitor for cancer treatment. Tetramethylpyrazine, a natural product, exhibits a range of effects including antioxidant and anti-inflammatory activities. The following sections provide a detailed comparison of their quantitative data, experimental protocols, and the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each pyrazine-based drug candidate, allowing for a direct comparison of their potency and efficacy.
Table 1: Bortezomib - Proteasome Inhibitory Activity
| Target | IC50 (nM) | Cell Line/Assay Condition |
| 20S Proteasome (in vitro) | 0.6 | Cell-free assay[1][2] |
| Multiple Myeloma Cell Lines | 3 - 20 | In vitro cell proliferation assay[3] |
| Doxorubicin-resistant RPMI-8226 cells | 40 | In vitro cell proliferation assay[3] |
| Mitoxantrone-resistant RPMI-8226 cells | 20 | In vitro cell proliferation assay[3] |
| Melphalan-resistant RPMI-8226 cells | 30 | In vitro cell proliferation assay[3] |
| Mantle Cell Lymphoma Cell Lines (LD50) | 18.2 - 60.1 | In vitro cell viability assay[4] |
Table 2: Favipiravir - Antiviral Activity
| Virus | EC50 (µM) | Cell Line |
| Influenza A (H1N1) | 0.08 - 3 | MDCK cells (plaque reduction assay)[5] |
| Influenza A (H1N1) | 11 - 17 | MDCK cells (CPE reduction assay)[5] |
| SARS-CoV-2 | 61.88 | Vero E6 cells[6][7] |
| Ebola Virus | ~63.7 | Vero cells[8] |
| Yellow Fever Virus | ~22.2 - 24.1 | Vero cells[9] |
| Zika Virus | ~22.2 - 24.1 | Vero cells[9] |
| Chikungunya Virus | 41.92 | HT-1080 cells[10] |
Table 3: Gefitinib - EGFR Kinase Inhibitory Activity
| EGFR Mutation Status | IC50 (nM) | Cell Line |
| Wild-Type | 78.04 | Cell-free enzyme assay[11] |
| Exon 19 Deletion | 13.06 | HCC827 cells[11][12] |
| Exon 19 Deletion | 77.26 | PC9 cells[11][12] |
| L858R | 3 - 75 | H3255 cells[11][13] |
| T790M (Resistance Mutation) | > 4000 | Gefitinib-resistant cells[11] |
Table 4: Tetramethylpyrazine - Antioxidant and Other Activities
| Assay | EC50/IC50 | Method |
| DPPH Radical Scavenging | Not specified | Spectrophotometry[14][15] |
| ABTS Radical Scavenging | Not specified | Spectrophotometry[14] |
| Ferric Reducing Antioxidant Power (FRAP) | Not specified | Spectrophotometry[16] |
| Colon Cancer Cell Apoptosis | - | Flow cytometry (at 600 µg/mL)[17] |
| Lung Cancer Cell Viability | Dose-dependent decrease | MTT assay[18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Proteasome Inhibition Assay (for Bortezomib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bortezomib against the 20S proteasome.
Methodology:
-
Reagents and Materials: Purified 20S proteasome, fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), Bortezomib, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and a fluorescence microplate reader.
-
Procedure:
-
Prepare a serial dilution of Bortezomib in the assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the different concentrations of Bortezomib to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
Antiviral Plaque Reduction Assay (for Favipiravir)
Objective: To determine the 50% effective concentration (EC50) of Favipiravir against a specific virus.
Methodology:
-
Reagents and Materials: Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2), virus stock, Favipiravir, cell culture medium, and staining solution (e.g., crystal violet).
-
Procedure:
-
Seed the host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of Favipiravir in the cell culture medium.
-
Infect the cell monolayers with a known amount of virus for a specific adsorption period (e.g., 1 hour).
-
Remove the virus inoculum and overlay the cells with a medium containing different concentrations of Favipiravir and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
-
Data Analysis:
EGFR Kinase Inhibition Assay (for Gefitinib)
Objective: To determine the IC50 of Gefitinib against the epidermal growth factor receptor (EGFR) kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, Gefitinib, kinase assay buffer, and a detection system (e.g., fluorescence-based or luminescence-based).
-
Procedure:
-
Prepare serial dilutions of Gefitinib in the assay buffer.
-
In a microplate, add the EGFR kinase and the substrate to each well.
-
Add the different concentrations of Gefitinib to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a constant temperature for a set period to allow for phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
DPPH Radical Scavenging Assay (for Tetramethylpyrazine)
Objective: To evaluate the free radical scavenging activity of Tetramethylpyrazine.
Methodology:
-
Reagents and Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Tetramethylpyrazine, a standard antioxidant (e.g., ascorbic acid), and a spectrophotometer.
-
Procedure:
-
Prepare various concentrations of Tetramethylpyrazine and the standard antioxidant in a suitable solvent.
-
In a series of test tubes, add the DPPH solution to each concentration of the test compound and the standard.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against concentration.[15][22]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the pyrazine-based drug candidates.
References
- 1. Bortezomib, proteasome inhibitor (CAS 179324-69-7) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 14. - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine, providing procedural steps for researchers, scientists, and drug development professionals. This document outlines operational plans for waste management in the absence of a specific Safety Data Sheet (SDS), prioritizing safety and regulatory adherence.
Probable Hazard Profile
Based on data for analogous compounds, such as (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (B599025) and other related pyrido[1,2-a]pyrazine derivatives, (R)-Octahydro-pyrido[1,2-a]pyrazine should be handled with caution as it may possess the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these potential hazards, (R)-Octahydro-pyrido[1,2-a]pyrazine must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the anticipated hazard classifications and corresponding precautionary statements for the disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement (H-code) | Precautionary Statement (P-code) for Disposal |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant. |
| Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine, treating it as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile or other chemically resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
-
2. Waste Collection:
-
Collect waste (R)-Octahydro-pyrido[1,2-a]pyrazine in a designated and compatible waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Do not mix this waste with other incompatible chemicals. It is best to collect it in its own dedicated waste container.
3. Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "(R)-Octahydro-pyrido[1,2-a]pyrazine".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The relevant hazard pictograms (e.g., exclamation mark).
-
4. Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from direct sunlight and sources of heat or ignition.
-
Segregate the container from incompatible materials.
5. Arranging for Disposal:
-
Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for its disposal.
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
6. Empty Container Disposal:
-
An empty container that held (R)-Octahydro-pyrido[1,2-a]pyrazine must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a solvent capable of removing the chemical residue. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your EHS office.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a chemical, like (R)-Octahydro-pyrido[1,2-a]pyrazine, where a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the disposal of a chemical with an unavailable SDS.
Essential Safety and Operational Guidance for Handling (R)-Octahydro-pyrido[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (R)-Octahydro-pyrido[1,2-a]pyrazine. The following guidance is based on data for structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule.[1]
Hazard Identification
Based on analogous compounds, (R)-Octahydro-pyrido[1,2-a]pyrazine is anticipated to possess the following hazard classifications:
-
Acute Oral Toxicity, Category 4 : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 2A : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (R)-Octahydro-pyrido[1,2-a]pyrazine.[1]
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) compliant. |
| Hand Protection | Chemically resistant, impervious gloves. | Consult glove manufacturer's data for breakthrough time and permeation rates. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of the work. | N/A |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator may be necessary if engineering controls are insufficient or when handling in poorly ventilated areas. | Based on a risk assessment of potential for inhalation. |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Procedures:
Disposal Plan
Chemical Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.[1]
Contaminated PPE Disposal:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.[1]
-
Dispose of contaminated PPE as hazardous waste according to institutional and regulatory guidelines.[1]
Experimental Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
